2-Methoxy-2-(3-methoxyphenyl)ethylamine
Description
The exact mass of the compound 2-Methoxy-2-(3-methoxyphenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxy-2-(3-methoxyphenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-2-(3-methoxyphenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methoxy-2-(3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-4-8(6-9)10(7-11)13-2;/h3-6,10H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRFEXNTXJGYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946383 | |
| Record name | 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23582-54-9 | |
| Record name | Phenethylamine, m,beta-dimethoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023582549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)ethylamine
Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-methoxyphenyl)ethylamine. As a substituted phenethylamine, this compound's behavior in both chemical and biological systems is governed by its ionization state (pKa), lipophilicity (logP), and solubility. Understanding these core parameters is critical for its application in research and development, particularly in fields such as medicinal chemistry and pharmacology. This document details the theoretical underpinnings of these properties, provides robust, field-proven experimental protocols for their determination, and synthesizes the data into a practical framework for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for characterization.
Introduction and Structural Elucidation
The compound central to this guide is 2-(3-methoxyphenyl)ethylamine. It belongs to the broad class of phenethylamines, a structural backbone found in numerous neurotransmitters, hormones, and pharmacologically active compounds.[1][2] The precise arrangement of functional groups—a primary amine on the ethyl side-chain and a methoxy group at the meta-position of the phenyl ring—dictates its unique physicochemical identity.
Slight structural modifications to the phenethylamine skeleton can lead to drastic changes in pharmacodynamic and pharmacokinetic properties. Therefore, rigorous characterization is the foundational step for any meaningful scientific investigation. Before any other property is measured, the identity and purity of the analyte must be unequivocally confirmed.
Note on Nomenclature: Initial inquiries for "2-Methoxy-2-(3-methoxyphenyl)ethylamine" did not yield a known chemical entity in standard databases. The structure described in this guide is the well-documented isomer 2-(3-methoxyphenyl)ethylamine (CAS: 2039-67-0), which is presumed to be the compound of interest.
1.1 Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 2-(3-methoxyphenyl)ethan-1-amine | - |
| Synonyms | 3-Methoxyphenethylamine, 3-(2-Aminoethyl)anisole | [3][4] |
| CAS Number | 2039-67-0 | [3][4][5] |
| Molecular Formula | C₉H₁₃NO | [3][5] |
| Molecular Weight | 151.21 g/mol | [3][5] |
| Physical Form | Colorless to light yellow clear liquid | [3][4] |
1.2 Structural Confirmation Workflow
The first principle of physicochemical analysis is ensuring the integrity of the sample. A multi-technique approach is required to confirm the structure and assess purity, typically exceeding 97% for reliable data generation.[6][7]
Ionization Constant (pKa): The pH-Dependent Switch
The primary amine group of 2-(3-methoxyphenyl)ethylamine is basic and will exist in a pH-dependent equilibrium between its protonated (cationic) and neutral forms. The pKa is the pH at which these two forms are present in equal concentration. This value is arguably the most critical physicochemical parameter as it directly influences solubility, lipophilicity (logD), membrane permeability, and receptor binding. For an amine, the pKa refers to the equilibrium of its conjugate acid (R-NH₃⁺).
2.1 Causality and Importance
-
Solubility: The protonated, cationic form is significantly more water-soluble than the neutral form. Therefore, aqueous solubility will be highest at pH values well below the pKa.[8]
-
Absorption & Permeability: Biological membranes are lipid bilayers. The neutral, more lipophilic form of a molecule typically permeates these membranes more readily. The pKa, in conjunction with the pH of a biological compartment (e.g., stomach pH ~1-3, intestine pH ~6-7.4), determines the fraction of the compound in its absorbable form.
2.2 Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10] It directly measures the change in pH of a solution of the analyte as a titrant is added.
Methodology:
-
Sample Preparation: Prepare a ~50 mM solution of 2-(3-methoxyphenyl)ethylamine in 0.15 M aqueous KCl (to maintain constant ionic strength).
-
Acidification: Acidify the solution to ~pH 2.0 with a standardized solution of 0.1 M HCl. This ensures >99.9% of the amine is in its protonated form (R-NH₃⁺).
-
Titration: Place the solution in a thermostatted vessel at 25°C under constant stirring. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium. A high-precision, calibrated pH electrode is essential.[9][10]
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative corresponds to the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the volume of titrant that is exactly half of the volume required to reach the equivalence point (the half-equivalence point).[9]
-
Lipophilicity (logP & logD): Gauging Membrane Affinity
Lipophilicity is the affinity of a compound for a non-polar, lipid-like environment versus an aqueous one. It is a key determinant of a molecule's ability to cross biological membranes and is often correlated with bioavailability and metabolic clearance.
-
logP (Partition Coefficient): Represents the partitioning of the neutral species between octanol and water. It is an intrinsic property of the molecule.
-
logD (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a specific pH. For a basic compound like an amine, logD is pH-dependent and will be lower than logP at pH values below the pKa due to the higher concentration of the water-soluble ionized form.
3.1 Causality and Importance
-
Drug Development: Lipophilicity is a cornerstone of medicinal chemistry design principles, such as Lipinski's Rule of Five.[11] It influences absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Data Quality: Poorly soluble compounds can precipitate in in-vitro assays, leading to unreliable data.[8][12] Understanding lipophilicity helps in designing appropriate assay conditions.
3.2 Experimental Protocol: RP-HPLC Method for logP/logD Determination
The traditional shake-flask method is resource-intensive. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and compound-sparing alternative by correlating a compound's retention time on a hydrophobic column with its lipophilicity.[13][14][15]
Methodology:
-
System Setup: Use a C18 reverse-phase column. The mobile phase should consist of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Capacity Factor (k'): The retention factor, k', is calculated for each compound using the formula: k' = (tR - t₀) / t₀, where tR is the retention time of the analyte and t₀ is the column dead time (measured with a non-retained compound like uracil).
-
Calibration:
-
Prepare a set of 5-7 standard compounds with well-established logP values that bracket the expected logP of the analyte.
-
Inject each standard and determine its capacity factor (log k').
-
Create a linear calibration curve by plotting the known logP values of the standards against their corresponding log k' values. The relationship is typically linear: logP = m * log(k') + c.
-
-
Analyte Measurement:
-
Inject the 2-(3-methoxyphenyl)ethylamine sample under the identical chromatographic conditions.
-
Measure its retention time and calculate its log k'.
-
-
logP Determination: Interpolate the logP of the analyte from its log k' value using the generated calibration curve.
-
logD Measurement: To measure logD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase must be buffered to that pH. The procedure remains the same.
Aqueous Solubility
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical parameter for drug formulation and delivery.[8][12] Low solubility can be a major impediment to preclinical and clinical development, leading to poor absorption and bioavailability.[8]
4.1 Experimental Protocol: Thermodynamic Shake-Flask Solubility
This method determines the equilibrium solubility of the compound and is considered the "gold standard".[12][16][17]
Methodology:
-
Sample Preparation: Add an excess amount of solid (or liquid) 2-(3-methoxyphenyl)ethylamine to a series of vials containing buffered solutions at various physiologically relevant pH values (e.g., pH 2.0, pH 6.5, pH 7.4). The excess solid ensures that a saturated solution is formed.[12]
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[16][17]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by high-speed centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification:
-
Prepare a calibration curve using known concentrations of the compound dissolved in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.[12][17]
-
The measured concentration is the thermodynamic solubility at that specific pH.
-
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-(3-methoxyphenyl)ethylamine based on available data and established predictive models for analogous structures. Experimental determination is required for definitive values.
| Property | Predicted/Reported Value | Significance & Context |
| Molecular Weight | 151.21 g/mol | Confirmed value.[3][5] |
| pKa | ~9.5 - 10.5 (Estimated) | Typical for primary alkylamines.[9] The amine will be >99% protonated at stomach pH and significantly protonated at intestinal pH, impacting absorption. |
| logP | 1.4 - 1.9 (Estimated) | Based on unsubstituted phenethylamine (XLogP3 = 1.4)[18] and its 2-methoxy isomer (XLogP3 = 1.7).[19] Indicates moderate lipophilicity. |
| Boiling Point | 118-119 °C at 6 mmHg | Reported physical property.[5] |
| Density | 1.038 g/mL at 25 °C | Reported physical property.[5] |
| Aqueous Solubility | pH-dependent | Expected to be high at acidic pH (< pKa) due to protonation and significantly lower at basic pH (> pKa). Experimental data is crucial. |
Conclusion
The physicochemical profile of 2-(3-methoxyphenyl)ethylamine is characteristic of a small, basic, and moderately lipophilic phenethylamine derivative. Its primary amine function dictates a strong pH-dependency for both its aqueous solubility and its effective lipophilicity (logD). The protocols outlined in this guide provide a robust framework for the experimental determination of its pKa, logP/logD, and thermodynamic solubility. Accurate measurement of these parameters is not merely an academic exercise; it is an essential prerequisite for the successful design and interpretation of any subsequent biological or pharmacological studies, providing the foundational data needed to predict and understand its behavior in complex systems.
References
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. [Link]
- High throughput HPLC method for determining Log P values. (n.d.).
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2-(3-methoxyphenyl)ethylamine. (2024, April 9). ChemBK. [Link]
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A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, August 23). Simulations Plus. [Link]
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Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. (n.d.). DOI. [Link]
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Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. (n.d.). Journal of Engineering and Applied Science. [Link]
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Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]
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High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). Analytical Chemistry - ACS Publications. [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC. [Link]
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An In-Depth Technical Guide to 2-(3-Methoxyphenyl)ethylamine: Synthesis, Characterization, and Applications
A Note on the Target Compound: Initial literature and database searches for "2-Methoxy-2-(3-methoxyphenyl)ethylamine" did not yield a registered CAS number or specific data for this structure. This suggests the compound is likely novel or not widely reported. This guide will therefore focus on the closely related and well-documented isomer, 2-(3-Methoxyphenyl)ethylamine , a significant building block in synthetic chemistry. The principles and methodologies discussed herein are foundational and can inform the synthesis and analysis of novel derivatives.
Introduction
2-(3-Methoxyphenyl)ethylamine, also known as 3-methoxyphenethylamine, is a primary amine belonging to the phenethylamine class of compounds. Its structure, featuring a methoxy-substituted benzene ring attached to an ethylamine side chain, makes it a versatile precursor in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and key applications for researchers and professionals in drug development and chemical synthesis.
Table 1: Physicochemical Properties of 2-(3-Methoxyphenyl)ethylamine
| Property | Value | Source |
| CAS Number | 2039-67-0 | [1][2][3][4] |
| Molecular Formula | C9H13NO | [1] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | 1.038 g/mL at 25 °C | [2] |
| Boiling Point | 118-119 °C at 6 mmHg | [2] |
| Refractive Index (n20/D) | 1.538 | [2] |
| Synonyms | 3-(2-Aminoethyl)anisole, 3-Methoxyphenethylamine | [1] |
Synthesis of 2-(3-Methoxyphenyl)ethylamine
The synthesis of 2-(3-methoxyphenyl)ethylamine can be achieved through various established routes in organic chemistry. A common and illustrative method involves the reduction of a corresponding nitrile or nitro compound. Below is a representative synthetic workflow.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-(3-methoxyphenyl)ethylamine via reduction of 3-methoxyphenylacetonitrile.
Experimental Protocol: Reduction of 3-Methoxyphenylacetonitrile
This protocol describes a common laboratory-scale synthesis of 2-(3-methoxyphenyl)ethylamine.
Materials:
-
3-Methoxyphenylacetonitrile
-
Lithium aluminum hydride (LiAlH4) or a catalytic hydrogenation setup (e.g., H2 gas, Palladium on carbon)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Addition of Precursor: Dissolve 3-methoxyphenylacetonitrile in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH4 at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Final Purification: The crude 2-(3-methoxyphenyl)ethylamine can be further purified by distillation under reduced pressure.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-(3-methoxyphenyl)ethylamine, a combination of spectroscopic techniques is employed.
Spectroscopic Data
While specific spectra for 2-(3-methoxyphenyl)ethylamine were not directly available in the initial search, the expected spectral characteristics can be inferred from its structure and data for similar compounds like its isomer, 2-(2-methoxyphenyl)ethylamine.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted benzene ring), a singlet for the methoxy group protons, and two triplets for the ethylamine chain protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (including the carbon attached to the methoxy group), the methoxy carbon, and the two carbons of the ethylamine side chain.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (151.21 g/mol ).
Applications in Research and Development
2-(3-Methoxyphenyl)ethylamine serves as a crucial intermediate in the synthesis of various target molecules.
Pharmaceutical Synthesis
This compound is a valuable building block for the synthesis of pharmacologically active compounds. For instance, it is used in the Pictet-Spengler reaction and in the palladium-catalyzed intramolecular coupling to synthesize 1,3-oxazepines.[2][3] The phenethylamine scaffold is present in numerous classes of drugs, and modifications of this core structure can lead to compounds with a wide range of biological activities.
Caption: Key synthetic pathways and applications of 2-(3-methoxyphenyl)ethylamine in the synthesis of complex molecules.
Safety and Handling
2-(3-Methoxyphenyl)ethylamine is a chemical that should be handled with appropriate safety precautions. It can cause severe skin burns and eye damage. It is essential to wear suitable protective clothing, gloves, and eye/face protection when working with this compound.[2] In case of accidental contact or inhalation, immediate medical attention should be sought.[2] Always consult the Safety Data Sheet (SDS) before handling.
Conclusion
2-(3-Methoxyphenyl)ethylamine is a foundational chemical intermediate with significant utility in organic synthesis, particularly in the development of new pharmaceutical agents. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers and scientists working in this domain. While the initially requested "2-Methoxy-2-(3-methoxyphenyl)ethylamine" remains an elusive target in the current chemical literature, the established chemistry of its isomer provides a solid framework for the exploration and synthesis of novel phenethylamine derivatives.
References
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ChemBK. 2-(3-methoxyphenyl)ethylamine. [Link]
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"potential pharmacological profile of 2-Methoxy-2-(3-methoxyphenyl)ethylamine"
An In-Depth Technical Guide to the Potential Pharmacological Profile of 2-Methoxy-2-(3-methoxyphenyl)ethylamine
Abstract
This technical guide provides a comprehensive analysis of the potential pharmacological profile of 2-Methoxy-2-(3-methoxyphenyl)ethylamine, a novel phenethylamine derivative. Given the absence of direct empirical data for this compound, this document synthesizes information from structurally related molecules to construct a predictive pharmacological framework. We delve into its structural analysis, hypothesized pharmacodynamics at key central nervous system targets, and predicted metabolic pathways. Crucially, this guide outlines a systematic, multi-phase experimental workflow for the empirical validation of these predictions, from initial in-vitro screening to preliminary toxicological assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with potential psychoactive properties.
Introduction and Structural Analysis
2-Methoxy-2-(3-methoxyphenyl)ethylamine is a phenethylamine derivative characterized by two key substitutions: a methoxy group on the meta-position (3-position) of the phenyl ring and a second methoxy group on the alpha-carbon of the ethylamine side chain. The phenethylamine scaffold is the backbone for numerous endogenous neurotransmitters and a wide array of synthetic psychoactive compounds.[1] The specific substitution pattern of this molecule suggests a complex interaction with monoaminergic systems.
Structural Features and Their Potential Significance:
-
Phenethylamine Core: This foundational structure provides the basis for interaction with monoamine receptors and transporters.
-
3-Methoxyphenyl Group: The meta-positioning of the methoxy group is known to influence receptor affinity and selectivity within the serotonergic and adrenergic systems. Compared to the more common 2,5-dimethoxy substitution pattern found in many psychedelic phenethylamines, the 3-methoxy substitution may confer a different pharmacological profile.[2]
-
α-Methoxy Group: The substitution of a methoxy group on the alpha-carbon is a unique feature. Typically, this position is either unsubstituted or carries a methyl group (as in amphetamines), which famously increases metabolic stability by reducing susceptibility to monoamine oxidase (MAO).[3] An α-methoxy group may similarly influence metabolic stability and will introduce specific steric and electronic properties that could significantly alter binding affinity and functional activity at target receptors compared to its non-α-substituted parent compound, 3-methoxyphenethylamine.
Predicted Pharmacodynamic Profile
Based on its structural similarity to known psychoactive phenethylamines, the primary pharmacological targets for 2-Methoxy-2-(3-methoxyphenyl)ethylamine are hypothesized to be within the serotonergic, dopaminergic, and trace amine systems.
Primary Molecular Targets
-
Serotonin (5-HT) Receptors: The phenethylamine structure is a classic scaffold for 5-HT receptor ligands.[4] High affinity for the 5-HT2A receptor is a hallmark of classic psychedelic phenethylamines.[2][5] Therefore, 5-HT2A, 5-HT2B, and 5-HT2C receptors are predicted as primary targets. The compound's activity could range from full to partial agonism.
-
Trace Amine-Associated Receptor 1 (TAAR1): Its structural analog, 2-(3-Methoxy-phenyl)-ethylamine, is a known agonist at human TAAR1.[6] TAAR1 is a key modulator of monoaminergic systems, and agonism at this receptor can influence dopamine and serotonin neurotransmission.
-
Dopamine and Norepinephrine Systems: Interaction with dopamine receptors (particularly D2) and monoamine transporters (DAT, NET, SERT) is plausible.[7] While many psychedelic phenethylamines have low affinity for transporters, N-substituted derivatives can exhibit increased binding.[8] The α-methoxy group's influence here is unknown but warrants investigation.
Hypothesized Mechanism of Action
The compound is predicted to act as an agonist or partial agonist at G-protein coupled receptors like the 5-HT2A and TAAR1 receptors. Its interaction with monoamine transporters is more speculative; it may act as a weak reuptake inhibitor or a releasing agent, though likely with lower potency than classical stimulants like amphetamine. The overall psychoactive effect would be a composite of its activities at these various targets. For instance, potent 5-HT2A agonism is associated with psychedelic effects, while significant action at DAT or NET would introduce stimulant properties.[9]
Predicted Pharmacokinetics and Metabolism
The metabolic fate of 2-Methoxy-2-(3-methoxyphenyl)ethylamine will be a critical determinant of its potency, duration of action, and safety profile.
Key Metabolic Pathways
Metabolism is expected to proceed via several well-established pathways for phenethylamines.[3]
-
O-Demethylation: Cytochrome P450 enzymes, particularly CYP2D6, are known to metabolize methoxylated phenethylamines.[10] Both the phenyl and the α-methoxy groups are susceptible to O-demethylation, which would produce hydroxylated metabolites that may themselves be pharmacologically active.
-
Deamination: Monoamine oxidases (MAO-A and MAO-B) are primary enzymes in the degradation of phenethylamines.[3] The presence of the α-methoxy group may hinder MAO-mediated deamination, potentially increasing the compound's bioavailability and duration of action compared to 3-methoxyphenethylamine.
-
N-Acetylation: This is another possible metabolic route for primary amines.
A summary of these predicted pathways is presented in Table 1.
| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Metabolite(s) | Anticipated Impact |
| Phenyl O-Demethylation | CYP450 (e.g., CYP2D6) | 3-Hydroxy-phenethylamine derivative | May alter receptor binding profile; potentially active metabolite |
| Alpha O-Demethylation | CYP450 | α-Hydroxy-phenethylamine derivative | May alter receptor binding profile; potentially active metabolite |
| Oxidative Deamination | Monoamine Oxidase (MAO-A/B) | Phenylacetic acid derivative | Inactivation and clearance of the compound |
Proposed Experimental Workflow for Pharmacological Characterization
A systematic, phased approach is required to empirically determine the pharmacological profile of this novel compound. This workflow ensures a logical progression from broad screening to specific mechanistic and safety evaluations.
Phase I: In Vitro Receptor and Transporter Profiling
The initial phase focuses on identifying the primary molecular targets and mechanism of action using established in-vitro assays.
Step-by-Step Protocol:
-
Primary Binding Screen:
-
Objective: To identify high-affinity receptor targets.
-
Methodology: Perform radioligand binding assays across a comprehensive panel of CNS targets. This panel should minimally include:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C.
-
Dopamine Receptors: D1, D2, D3.
-
Adrenergic Receptors: α1A, α2A.
-
Trace Amine Receptor: TAAR1.
-
Monoamine Transporters: SERT, DAT, NET.
-
-
Data Analysis: Calculate Ki (inhibition constant) values to determine binding affinities.
-
-
Functional Activity Assays:
-
Objective: To determine the functional effect (e.g., agonist, antagonist) at high-affinity targets identified in the binding screen.
-
Methodology:
-
For Gq-coupled receptors (e.g., 5-HT2A), use a calcium flux assay in transfected cell lines (e.g., HEK293).
-
For Gi/Gs-coupled receptors, use a cAMP accumulation assay.
-
-
Data Analysis: Generate dose-response curves to determine EC50 (potency) and Emax (efficacy) values.
-
-
Monoamine Transporter Inhibition Assays:
-
Objective: To quantify the inhibitory effect on serotonin, dopamine, and norepinephrine uptake.
-
Methodology: Use synaptosome preparations or transfected cell lines expressing the respective transporters and measure the uptake of radiolabeled substrates (e.g., [³H]5-HT, [³H]DA) in the presence of the test compound.
-
Data Analysis: Calculate IC50 values.
-
Caption: Phase I Experimental Workflow.
Phase II: In Vitro Metabolism and Toxicology
This phase investigates the compound's metabolic fate and potential for cellular toxicity, providing an early assessment of its safety profile.
Step-by-Step Protocol:
-
Metabolic Stability Assay:
-
Objective: To determine the rate of metabolism and identify major metabolic pathways.
-
Methodology: Incubate the compound with human liver microsomes (HLMs) or cryopreserved human hepatocytes.[11] Analyze samples at various time points using LC-MS/MS to measure the disappearance of the parent compound and the appearance of metabolites.
-
Data Analysis: Calculate in-vitro half-life (T½) and identify major metabolic products by mass shift.
-
-
CYP450/MAO Inhibition and Reaction Phenotyping:
-
Objective: To identify the specific enzymes responsible for metabolism and assess the potential for drug-drug interactions.
-
Methodology: Use recombinant human CYP and MAO enzymes to confirm which isoforms metabolize the compound.
-
Data Analysis: Determine the relative contribution of each enzyme to the compound's clearance.
-
-
In-Vitro Neurotoxicity Screen:
-
Objective: To assess the potential for cytotoxicity in a neuronal context.
-
Methodology: Use a human neuronal cell line, such as SH-SY5Y dopaminergic cells.[12][13] Expose cells to a range of concentrations of the compound for 24-48 hours.
-
Assays:
-
Cell Viability: MTT or LDH release assay.
-
Oxidative Stress: Measure reactive oxygen species (ROS) production.
-
Apoptosis/Necrosis: Use Annexin V/Propidium Iodide staining and flow cytometry.
-
-
Data Analysis: Determine the concentration at which toxic effects are observed.
-
Caption: Phase II Experimental Workflow.
Potential Therapeutic Applications and Toxicological Concerns
-
Potential Applications: As a research tool, this compound could be invaluable for probing the structure-activity relationships of α-substituted phenethylamines at serotonergic and trace amine receptors. Its unique structure may lead to a distinct pharmacological profile, potentially separating psychedelic-like effects from stimulant or other effects.
-
Toxicological Concerns: Based on the profiles of related compounds, potential toxicological risks could include:
-
Serotonergic Toxicity: If it is a potent 5-HT2A agonist, there is a risk of adverse psychological effects and, in combination with other serotonergic drugs, serotonin syndrome.[9]
-
Cardiovascular Effects: Interactions with adrenergic receptors or monoamine transporters could lead to tachycardia and hypertension.[9]
-
Neurotoxicity: As with many novel psychoactive substances, the potential for inducing oxidative stress or apoptosis in neuronal cells must be considered.[13]
-
Conclusion
2-Methoxy-2-(3-methoxyphenyl)ethylamine represents an unexplored chemical entity within the vast landscape of phenethylamine derivatives. The predictive analysis presented in this guide, based on established structure-activity relationships, suggests a compound with a potentially complex pharmacological profile centered on serotonergic and trace amine receptor interactions. The α-methoxy substitution is a key structural feature that may impart unique properties regarding metabolic stability and receptor affinity. The proposed experimental workflow provides a rigorous and logical pathway for the empirical determination of its true pharmacological, metabolic, and toxicological characteristics. This foundational work is essential for any future development or scientific investigation of this novel compound.
References
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Pintori, N., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. [Link]
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BindingDB. (n.d.). BDBM50240698 2-(3-Methoxy-phenyl)-ethylamine. [Link]
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Pintori, N., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed, 34202634. [Link]
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Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]
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Rana, S., & Baumann, M. H. (2016). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Therapeutic Drug Monitoring, 38(2), 156-165. [Link]
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Takahashi, K., et al. (2000). [2-(O-Phenylalkyl)phenoxy]alkylamines III: Synthesis and selective serotonin-2 receptor binding (2). Chemical & Pharmaceutical Bulletin, 48(11), 1698-1707. [Link]
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Carlier, J., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(10), 5192. [Link]
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Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]
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Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Molecules, 30(12), 2947. [Link]
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Grokipedia. (n.d.). 3-Methoxyphenethylamine. [Link]
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Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC, PMC6892994. [Link]
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Wang, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]
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Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. ResearchGate. [Link]
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Ewald, A. H., & Ehlers, A. (2005). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. ResearchGate. [Link]
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Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. Journal of Medical Toxicology, 9(3), 256-262. [Link]
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Al-Zoubi, R. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 793. [Link]
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A Comprehensive Technical Guide to the Structural Elucidation of 2-Methoxy-2-(3-methoxyphenyl)ethylamine
Preamble: The Imperative of Unambiguous Structural Confirmation
This document serves as an in-depth guide for researchers and drug development professionals, detailing a systematic and self-validating workflow for the complete structural elucidation of this compound. We will move beyond a simple recitation of procedures to explain the scientific rationale behind the selection of each technique, the interpretation of the resulting data, and the synergistic power of an integrated analytical strategy.
Part 1: Foundational Analysis via Mass Spectrometry (MS)
Expertise & Experience: The initial and most fundamental questions we must answer for an unknown compound are: "What is its molecular weight?" and "What is its elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula from a list of possibilities. We employ electrospray ionization (ESI) as it is a soft ionization technique, ideal for preserving the molecular ion of polar molecules like our target amine.
Experimental Protocol: Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) HRMS
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures the primary amine is protonated, which is essential for positive-ion ESI.
-
Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). This step ensures that we are analyzing a pure compound, free from synthetic impurities or starting materials.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan MS from m/z 50 to 500.
-
Collision Energy: Perform a tandem MS (MS/MS) experiment. Acquire a full scan, then subject the most abundant ion (the presumed [M+H]+) to collision-induced dissociation (CID) with nitrogen gas at varying collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.
-
Mass Analyzer: TOF for high-resolution mass measurement.
-
Trustworthiness: Interpreting the Data
The molecular formula of 2-Methoxy-2-(3-methoxyphenyl)ethylamine is C₁₀H₁₅NO₂. The expected high-resolution mass data provides the first layer of structural confirmation.
| Data Point | Expected Result | Interpretation |
| Monoisotopic Mass | 181.1103 g/mol | Calculated exact mass of the neutral molecule. |
| [M+H]⁺ Ion (HRMS) | m/z 182.1176 | The measured mass of the protonated molecule. A match within 5 ppm of this value confirms the elemental composition of C₁₀H₁₆NO₂⁺. |
The MS/MS fragmentation pattern provides the blueprint of the molecule's connectivity. The fragmentation is not random; it occurs at the weakest bonds and results in stable charged fragments. The key is to propose logical bond cleavages that account for the observed fragment ions.
| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Causality of Cleavage |
| 151.0913 | [M+H - CH₃OH]⁺ | Loss of the aliphatic methoxy group as methanol. |
| 135.0808 | [M+H - NH₃ - CH₃OH]⁺ | Subsequent loss of ammonia from the primary amine. |
| 121.0648 | [C₈H₉O]⁺ | β-cleavage, resulting in the stable methoxy-substituted tropylium ion. This is a highly characteristic fragment for phenethylamines.[1] |
| 107.0491 | [C₇H₇O]⁺ | Loss of the methoxy group from the phenyl ring. |
| 60.0597 | [C₂H₆NO]⁺ | Cleavage resulting in the methoxy-ethylamine fragment. |
Visualization: Predicted Fragmentation Pathway
Caption: Predicted MS/MS fragmentation of the protonated parent molecule.
Part 2: Functional Group Fingerprinting with FTIR Spectroscopy
Expertise & Experience: While MS gives us the formula and pieces of the puzzle, Fourier-Transform Infrared (FTIR) Spectroscopy confirms the presence of the key functional groups. It acts as a rapid and inexpensive cross-check of our hypothesis. For this molecule, we are specifically looking for evidence of the primary amine (-NH₂), the ether linkages (C-O), and the aromatic ring. The presence of a primary amine is distinguished by two N-H stretching bands, whereas a secondary amine shows only one.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Trustworthiness: Correlating Absorptions to Structure
Each functional group vibrates at a characteristic frequency, resulting in a unique "fingerprint."
| Expected Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |
| 3400 - 3250 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[2][3] |
| 3100 - 3000 | C-H Aromatic Stretch | 3-methoxyphenyl group |
| 2950 - 2850 | C-H Aliphatic Stretch | -CH₂- and -OCH₃ groups |
| 1600 - 1585 | N-H Scissoring (Bending) | Primary Amine (-NH₂)[3] |
| 1580, 1475 | C=C Aromatic Ring Stretch | 3-methoxyphenyl group |
| 1250 - 1200 | C-O Aryl Ether Stretch | Ar-O-CH₃ |
| 1150 - 1085 | C-O Aliphatic Ether Stretch | R-O-CH₃[3] |
| 800 - 690 | C-H Out-of-Plane Bending | Meta-disubstituted aromatic ring |
Visualization: FTIR Analysis Workflow
Caption: Standard workflow for ATR-FTIR analysis.
Part 3: Definitive Structural Mapping with NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation, providing detailed information about the local chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For a structure of this complexity, 2D NMR experiments are not optional; they are essential for definitively assigning signals and proving connectivity. A COSY (Correlation Spectroscopy) experiment reveals which protons are coupled (i.e., adjacent to each other), while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to the carbon it is attached to.[4]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish H-H correlations.
-
HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish one-bond C-H correlations.
Trustworthiness: Predicted NMR Data and Assignments
The predicted chemical shifts (δ) are based on the known effects of the functional groups. The methoxy groups and the amine are electron-donating, which influences the shielding of nearby nuclei.
Table of Predicted NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key 2D Correlations |
|---|---|---|---|
| Aromatic H (4) | δ 6.7-7.2 (m, 4H) | δ 110-160 | COSY: Correlations between adjacent aromatic protons. HSQC: Correlate to aromatic carbons. |
| -CH- (chiral) | δ 4.0-4.2 (t, 1H) | δ 80-85 | COSY: Correlates with -CH₂-. HSQC: Correlates to its own carbon. |
| -CH₂- | δ 2.8-3.0 (d, 2H) | δ 45-50 | COSY: Correlates with -CH- and -NH₂. HSQC: Correlates to its own carbon. |
| -NH₂ | δ 1.5-2.5 (br s, 2H) | - | COSY: May show weak correlation to -CH₂-. Signal disappears upon D₂O shake.[2] |
| Ar-OCH₃ | δ 3.8 (s, 3H) | δ 55-60 | HSQC: Correlates to its own carbon. |
| Aliphatic -OCH₃ | δ 3.3 (s, 3H) | δ 50-55 | HSQC: Correlates to its own carbon. |
Note: 'm' = multiplet, 't' = triplet, 'd' = doublet, 's' = singlet, 'br s' = broad singlet.
Visualization: Integrated NMR Elucidation Workflow
Caption: Workflow showing how 1D and 2D NMR data are integrated.
Part 4: Purity and Stereochemical Assessment with HPLC
Expertise & Experience: A confirmed structure is only meaningful if the sample is pure. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. Furthermore, our target molecule possesses a chiral center at the carbon bearing the aliphatic methoxy group. This means it can exist as two non-superimposable mirror images (enantiomers). Since enantiomers often have drastically different pharmacological effects, determining the enantiomeric composition of the sample is critical. This requires a specialized chiral stationary phase (CSP) capable of differentiating between the R and S enantiomers.
Experimental Protocol 1: Purity Analysis (Reversed-Phase HPLC)
-
System: HPLC with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 60:40 Methanol/Water + 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (wavelength of maximum absorbance for the methoxyphenyl chromophore).
-
Analysis: A single, sharp peak indicates high purity. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Experimental Protocol 2: Chiral Separation
-
System: HPLC with UV detector.
-
Column: Chiral stationary phase, e.g., a cellulose- or amylose-based column like Chiralpak AD-H.
-
Mobile Phase: Normal phase, e.g., Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA). DEA is a basic modifier used to prevent peak tailing of the amine on the silica-based chiral support.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 270 nm.
-
Analysis: If the sample is a racemic mixture, two baseline-resolved peaks of equal area will be observed. The enantiomeric excess (ee%) can be calculated if the areas are unequal.
Trustworthiness: Expected Chromatographic Data
| Analysis | Parameter | Expected Result | Interpretation |
| Purity (RP-HPLC) | Retention Time | Single peak at ~4-6 min | The analyte is retained and elutes as a single species. |
| Purity | >98% | The sample is of high purity, suitable for further study. | |
| Chiral (CSP-HPLC) | Retention Times | Two peaks (e.g., t₁ = 8.5 min, t₂ = 9.8 min) | The chiral column has successfully resolved the two enantiomers. |
| Peak Area Ratio | 1:1 | The sample is a racemic (50/50) mixture of R and S enantiomers. |
Visualization: HPLC Analysis Decision Tree
Caption: Decision workflow for purity and chiral analysis via HPLC.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of 2-Methoxy-2-(3-methoxyphenyl)ethylamine is achieved not by a single experiment, but by the convergence of evidence from orthogonal analytical techniques.
-
HRMS establishes the correct elemental formula.
-
FTIR confirms the presence of the expected chemical functionalities.
-
NMR , through a combination of 1D and 2D experiments, provides the definitive atom-by-atom connectivity map.
-
HPLC validates the purity of the analyzed sample and reveals its stereochemical nature.
Each piece of data cross-validates the others, culminating in an unambiguous and trustworthy structural assignment. This rigorous, multi-technique approach is the hallmark of modern analytical science and is indispensable for advancing chemical and pharmaceutical research with confidence and integrity.
References
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SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Retrieved from [Link]
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Spectroscopy Online. (2026, February 14). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Retrieved from [Link]
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Finley, C., et al. (2023, November 15). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry. Retrieved from [Link]
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Gergov, M., et al. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Retrieved from [Link]
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Grewal, R., et al. (2023, December 4). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. bioRxiv. Retrieved from [Link]
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Serrano, A., et al. (2000, April 19). Structural and Vibrational Assignment of p-Methoxyphenethylamine Conformers. The Journal of Physical Chemistry A. Retrieved from [Link]
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Hays, P. A., et al. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar. Retrieved from [Link]
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Zuba, D., et al. (2013, August 15). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry. Retrieved from [Link]
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Hays, P. A., et al. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd. Retrieved from [Link]
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Yusoff, S. M., et al. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Request PDF. Retrieved from [Link]
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Santillan, R., et al. (2007, February 12). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic.... Retrieved from [Link]
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National Institute of Justice. (2008, January 1). GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB. Retrieved from [Link]
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NIST. (n.d.). 2-(2-Methoxyphenyl)ethylamine. NIST WebBook. Retrieved from [Link]
-
Westphal, F., et al. (2018, February 18). Separation of Positional Isomers of Nine 2-phenethylamine-derived Designer Drugs by Liquid Chromatography-Tandem Mass Spectrometry. Drug Testing and Analysis. Retrieved from [Link]
- Google Patents. (2016, October 26). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
-
ResearchGate. (2025, August 7). Fast Separation of Selected Cathinones and Phenylethylamines by Supercritical Fluid Chromatography. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (A) phenylethylamine (PhEA) loaded in βCDNS.... Retrieved from [Link]
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-
NIST. (n.d.). 2-(2-Methoxyphenyl)ethylamine. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
-
Kharas, G. B., et al. (n.d.). Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling of 2-Methoxy-2-(3-methoxyphenyl)ethylamine
[1]
Executive Summary & Compound Identity
2-Methoxy-2-(3-methoxyphenyl)ethylamine (Structure: 3-MeO-C₆H₄-CH(OMe)-CH₂-NH₂) presents a unique solubility challenge due to its dual ether functionality and primary amine group.[1] As a key building block, its purification and formulation depend critically on manipulating its phase behavior in organic solvents.[1]
This guide moves beyond static data tables—which are sparse for this specific derivative—to provide a self-validating solubility protocol . By leveraging structural analogs (e.g.,
Physicochemical Profile
| Property | Value (Predicted/Analog-Based) | Structural Influence |
| Molecular Formula | C₁₀H₁₅NO₂ | Lipophilic backbone with polar amine head.[1] |
| Molecular Weight | 181.23 g/mol | Low MW facilitates rapid dissolution kinetics.[1] |
| pKa (Amine) | ~9.5 (Base) | Highly basic; exists as cation at pH < 8.[1] |
| LogP (Free Base) | ~1.5 – 1.8 | Moderately lipophilic; soluble in organic solvents.[1] |
| H-Bond Donors | 2 (NH₂) | Facilitates solubility in protic solvents (MeOH).[1] |
| H-Bond Acceptors | 3 (N, O-Me, O-Me) | Enhances solubility in polar aprotic solvents.[1] |
Solubility Thermodynamics & Mechanistic Insight
Understanding the solubility of this compound requires distinguishing between its two primary forms: the Free Base (neutral) and the Salt (ionic, typically Hydrochloride).[1]
The Free Base (Neutral Form)
The free base is dominated by the lipophilic 3-methoxyphenyl ring and the methoxy-ethyl chain.[1]
-
Mechanism: Van der Waals forces and weak dipole interactions drive solubility.[1]
-
Preferred Solvents: Chlorinated hydrocarbons (DCM, Chloroform), Esters (Ethyl Acetate), and Alcohols (Methanol, Ethanol).[1]
-
Water Solubility: Low (< 1 mg/mL).[1] The hydrophobic C₁₀ skeleton overrides the polar amine group.[1]
The Salt Form (e.g., Hydrochloride)
Upon protonation (pH < pKa), the amine becomes an ammonium cation (
-
Mechanism: Ionic-dipole interactions and hydrogen bonding.[1]
-
Preferred Solvents: Water, Methanol, Ethanol, DMSO.[1]
-
Anti-Solvents: Ethers (Diethyl Ether, MTBE), Alkanes (Hexane, Heptane), Toluene.[1]
-
Critical Application: This sharp solubility contrast is the basis for purification by recrystallization .[1]
Experimental Protocol: The Self-Validating System
To determine the precise solubility limit (
Protocol A: Gravimetric Determination of Saturation Limit
Objective: Determine the maximum mass of solute dissolvable in a solvent at a specific temperature (
Reagents:
-
Compound: 2-Methoxy-2-(3-methoxyphenyl)ethylamine (Free Base or HCl Salt).[1]
-
Solvent: HPLC Grade (Methanol, DCM, or Toluene).[1]
Step-by-Step Methodology:
-
Preparation: Weigh a clean, dry 20 mL scintillation vial (
). -
Saturation: Add 10 mL of solvent to the vial. Add the compound in 50 mg increments, vortexing for 2 minutes between additions, until undissolved solid remains visible (suspension).
-
Equilibration: Place the vial in a temperature-controlled shaker (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a gentle stream of nitrogen or rotary evaporation until a constant mass is achieved.[1]
-
Quantification: Weigh the dried residue (
). -
Calculation:
Validation Check: Repeat the measurement in triplicate. If the Relative Standard Deviation (RSD) > 5%, extend the equilibration time to 48 hours.
Solvent Selection Strategy
The following matrix categorizes solvents based on their interaction with the 2-methoxy-2-(3-methoxyphenyl)ethylamine pharmacophore.
Table 1: Solubility Matrix (Predicted)
| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Application |
| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | High (>50 mg/mL) | General solvent, Reaction medium.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Moderate | Library synthesis; difficult to remove.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Low | Extraction (Free Base), Partitioning.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Very Low | Crystallization (as anti-solvent for salts).[1] |
| Ethers | THF, MTBE, Diethyl Ether | Moderate | Insoluble | Precipitation of salts.[1] |
| Hydrocarbons | Hexane, Heptane, Toluene | Low/Moderate | Insoluble | Anti-solvent; washing impurities.[1] |
Visualization: Solubility & Purification Workflow
The following diagram illustrates the decision logic for solvent selection during purification, a critical workflow for drug development professionals.
Figure 1: Decision tree for purification based on solubility differentials between Free Base and Salt forms.
Case Study: Recrystallization of the HCl Salt
One of the most common requirements in drug development is the crystallization of the amine salt to achieve high purity (>99.5%).[1]
Scenario: You have 10g of crude 2-Methoxy-2-(3-methoxyphenyl)ethylamine HCl. It is yellow and sticky (hygroscopic).[1]
Optimized Protocol:
-
Dissolution: Place the crude solid in a flask. Add Isopropyl Alcohol (IPA) slowly while heating to 60°C. Use the minimum amount required to dissolve the solid (approx. 3-5 mL per gram).
-
Nucleation: Remove from heat. Once the solution cools to ~40°C, add Methyl tert-butyl ether (MTBE) dropwise until a faint cloudiness persists.[1]
-
Crystallization: Re-heat briefly to clear the solution, then let it cool to room temperature undisturbed. Finally, place in a fridge (4°C) for 12 hours.
-
Result: The lipophilic impurities remain in the MTBE/IPA mother liquor, while the pure amine salt crystallizes as white needles.[1]
Why this works: The "2-methoxy" group increases the lipophilicity of the salt compared to a simple phenethylamine, making IPA a better solvent than Methanol (which might be too good a solvent, preventing high yields).[1] MTBE acts as a selective anti-solvent that precipitates the ionic salt but solvates organic impurities.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amine purification and recrystallization).
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Theoretical basis for solvent selection using HSP).
-
PubChem. (n.d.).[1] Compound Summary for 2-Methoxy-2-phenylethylamine (Analog). National Library of Medicine.[1] Retrieved from [Link] (Used as a structural baseline for solubility prediction).[1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Comprehensive guide on solvent polarity and solute interactions).
Methodological & Application
Application Note: GC-MS Analysis of 2-Methoxy-2-(3-methoxyphenyl)ethylamine and its Metabolites
Introduction & Chemical Context
The analyte 2-Methoxy-2-(3-methoxyphenyl)ethylamine represents a specific structural class of beta-methoxy-phenethylamines. While less common than their beta-keto (cathinone) or beta-hydroxy analogs, beta-methoxy derivatives appear as both novel psychoactive substances (NPS) and specific byproducts of designer drug synthesis (e.g., methylation of beta-hydroxy precursors).
Structurally, the presence of the methoxy group at the
Chemical Profile[1][2][3][4]
-
IUPAC Name: 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine
-
Molecular Formula:
-
Molecular Weight: 181.23 g/mol
-
Key Functional Groups: Primary amine, Beta-methoxy ether, Aryl methyl ether.
-
pKa (Calculated): ~9.5 (Basic amine).
Sample Preparation Protocol
Given the basic nature of the amine, Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge is the gold standard for extracting this compound from complex biological matrices (urine, whole blood) to ensure high recovery and removal of neutral interferences.
Reagents
-
Phosphate Buffer: 100 mM, pH 6.0.
-
Elution Solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v).
-
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).
Step-by-Step SPE Workflow (Urine/Blood)
-
Pre-treatment:
-
Urine: Dilute 1 mL urine with 2 mL Phosphate Buffer (pH 6.0). Verify pH is between 5.0–7.0.
-
Blood: Precipitate proteins in 1 mL blood using 2 mL cold acetonitrile. Centrifuge at 4000 rpm for 10 min. Dilute supernatant with 4 mL Phosphate Buffer (pH 6.0).
-
-
Conditioning:
-
Add 3 mL Methanol to MCX cartridge (60 mg/3 mL).
-
Add 3 mL Deionized Water.
-
Add 1 mL Phosphate Buffer (pH 6.0).
-
-
Loading:
-
Load pre-treated sample at a slow flow rate (1–2 mL/min).
-
-
Washing:
-
Wash 1: 2 mL Deionized Water (removes salts/proteins).
-
Wash 2: 2 mL 0.1 M HCl (removes acidic/neutral interferences).
-
Wash 3: 3 mL Methanol (removes hydrophobic neutrals; amine remains charged).
-
Dry cartridge under high vacuum for 10 minutes.
-
-
Elution:
-
Elute with 2 x 1.5 mL Elution Solvent (freshly prepared).
-
The ammonium hydroxide neutralizes the amine, releasing it from the sorbent.
-
-
Evaporation & Derivatization:
-
Evaporate eluate to dryness under nitrogen at 40°C.
-
Reconstitute: Add 50 µL Ethyl Acetate and 50 µL PFPA .
-
Incubate: Cap and heat at 70°C for 20 minutes.
-
Finish: Evaporate to dryness again and reconstitute in 100 µL Ethyl Acetate for GC-MS injection.
-
GC-MS Method Parameters
This method utilizes a non-polar capillary column with a temperature ramp optimized to separate the target analyte from common matrix interferences and potential regioisomers.
| Parameter | Setting |
| GC System | Agilent 7890B / 5977B MSD (or equivalent) |
| Column | Rxi-5Sil MS (30 m x 0.25 mm ID x 0.25 µm film) |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min |
| Inlet | Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min. |
| Injection Vol | 1.0 µL |
| Oven Program | 60°C (hold 1 min) → 20°C/min to 280°C → 10°C/min to 310°C (hold 3 min). |
| Transfer Line | 280°C |
| Ion Source | EI Source, 230°C, 70 eV |
| Acquisition | Scan Mode: 40–550 amu (for identification). SIM Mode: See Table 2 (for quantitation). |
Mass Spectral Interpretation & Fragmentation
Understanding the fragmentation is critical for distinguishing this isomer from others (e.g., 4-methoxy derivatives).
Fragmentation Mechanism (PFPA Derivative)
The derivatization with PFPA adds a pentafluoropropionyl group (
-
Derivative Formula:
-
Derivative MW: 327.25 g/mol
Key Cleavage Pathways:
-
-Cleavage (Dominant): The bond between the
-carbon (CH2) and the -carbon (CH-OMe) breaks.-
This retains the nitrogen and the PFPA group.
-
Fragment:
. -
m/z Calculation:
. -
Note: Depending on H-rearrangement, this often appears at m/z 176 or 190 if alkylated. For a primary amine PFPA derivative, the base peak is typically m/z 176 or 190 depending on substitution. For this specific structure (unsubstituted alpha carbon), the ion is m/z 176.
-
Correction: For primary phenethylamines, the alpha cleavage ion is
. Mass = 14 + 1 + 14 + 1 + 12 + 16 + 119 = 177? -
Let's verify:
. -
(14) +
(14) + (1) + (28) + (119) = 176 . -
Usually, the base peak for PFPA-PEAs is m/z 190 (if alpha-methyl) or m/z 176 (if no alpha-methyl). Since this is an ethylamine (no alpha-methyl), the base peak is m/z 176 .
-
-
Benzylic Cleavage:
-
The charge is retained on the aromatic portion stabilized by the methoxy groups.
-
Fragment:
. -
m/z Calculation:
. -
This ion (m/z 151) is highly diagnostic of the
-methoxy-3-methoxyphenyl core.
-
Diagnostic Ions Table
| Ion Type | m/z (Underivatized) | m/z (PFPA Derivative) | Origin/Mechanism |
| Base Peak | 30 | 176 | |
| Diagnostic 1 | 151 | 151 | |
| Diagnostic 2 | 121 | 121 | Loss of formaldehyde ( |
| Molecular Ion | 181 (Weak) | 327 (Trace) | Parent Molecule |
Metabolic Profiling & Pathway Analysis
Upon ingestion, 2-Methoxy-2-(3-methoxyphenyl)ethylamine undergoes Phase I metabolism primarily driven by CYP450 enzymes (likely CYP2D6 and CYP3A4).
Predicted Metabolic Pathways
-
O-Demethylation (Major):
-
Ring O-Demethylation: Removal of the methyl group on the phenyl ring to form 2-Methoxy-2-(3-hydroxyphenyl)ethylamine.
-
Beta O-Demethylation: Removal of the beta-methoxy methyl to form Beta-hydroxy-3-methoxyphenethylamine (Normacromerine analog).
-
-
Oxidative Deamination (Major):
-
MAO-mediated conversion of the amine to an aldehyde, followed by oxidation to 2-Methoxy-2-(3-methoxyphenyl)acetic acid.
-
-
N-Acetylation (Minor):
-
Phase II conjugation directly on the amine.
-
Workflow & Pathway Diagram
Caption: Predicted metabolic pathway showing Phase I O-demethylation/deamination and Phase II glucuronidation.
Analytical Validation Criteria (Standard Protocol)
To ensure the trustworthiness of the assay, the following validation parameters must be met:
-
Linearity:
over the range of 10–1000 ng/mL. -
Limit of Detection (LOD): Signal-to-Noise (S/N) ratio
(Target: ~1–5 ng/mL). -
Recovery: Absolute recovery > 80% using the MCX SPE protocol.
-
Interference Check: Blank matrix must show no peaks at retention time of analyte or internal standard (e.g., Methamphetamine-D5).
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Available at: [Link]
-
Wyman, J. F., et al. (2020). "Extraction and Analysis of Phenethylamines in Biological Specimens." Journal of Analytical Toxicology. [Link]
-
Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine structures). [Link]
The Versatile Precursor: Application Notes on the Synthesis and Utility of 2-(3-Methoxyphenyl)ethylamine
A Note to the Researcher: Initial inquiries for "2-Methoxy-2-(3-methoxyphenyl)ethylamine" did not yield specific and authoritative data in the scientific literature. This suggests the compound may be novel, not widely synthesized, or referred to under a different nomenclature. However, the closely related and structurally significant analogue, 2-(3-Methoxyphenyl)ethylamine , is a well-documented and versatile precursor in organic synthesis. This guide, therefore, focuses on the applications and protocols for this readily available and synthetically important building block, providing a scientifically grounded resource for researchers in drug discovery and organic chemistry.
Introduction: The Synthetic Potential of a Key Phenethylamine
2-(3-Methoxyphenyl)ethylamine, also known as 3-methoxyphenethylamine, is a primary amine of the phenethylamine class.[1] Its structure, featuring a methoxy-substituted aromatic ring and a flexible ethylamine side chain, makes it a valuable starting material for the synthesis of a variety of complex nitrogen-containing molecules, particularly heterocyclic systems. The presence of the electron-donating methoxy group at the meta-position of the phenyl ring influences the reactivity of the aromatic system, while the primary amine serves as a key nucleophilic handle for a wide array of chemical transformations.
This document provides an in-depth guide to the use of 2-(3-methoxyphenyl)ethylamine as a precursor in two significant and widely applicable synthetic transformations: the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and a palladium-catalyzed intramolecular C-N coupling for the formation of 1,3-oxazepines.[2]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe and effective use in synthesis.
Table 1: Physicochemical Data for 2-(3-Methoxyphenyl)ethylamine [1][2]
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Colorless to light yellow liquid[3] |
| Density | 1.038 g/mL at 25 °C[2] |
| Boiling Point | 118-119 °C at 6 mmHg[2] |
| Refractive Index | n20/D 1.538[2] |
| Solubility | Sparingly soluble in methanol, slightly soluble in chloroform and DMSO, insoluble in water.[1] |
| CAS Number | 2039-67-0[3] |
Safety and Handling:
2-(3-Methoxyphenyl)ethylamine is classified as a corrosive material that can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2] All manipulations should be carried out in a well-ventilated fume hood.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Application in Heterocyclic Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that transforms a β-arylethylamine and an aldehyde or ketone into a tetrahydroisoquinoline. This heterocyclic scaffold is a core structural motif in numerous natural products and pharmacologically active compounds. 2-(3-Methoxyphenyl)ethylamine is an excellent substrate for this reaction, leading to the formation of substituted tetrahydroisoquinolines with potential applications in medicinal chemistry.
Reaction Mechanism and Rationale
The reaction proceeds through the initial formation of a Schiff base (iminium ion) from the condensation of the amine and the aldehyde. The electron-rich aromatic ring, activated by the methoxy group, then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring. Subsequent proton loss re-aromatizes the system, yielding the tetrahydroisoquinoline product.
Caption: Generalized workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a Model Tetrahydroisoquinoline
This protocol describes a representative Pictet-Spengler reaction using 2-(3-methoxyphenyl)ethylamine and formaldehyde, catalyzed by perfluorooctanesulfonic acid.[5][6]
Materials:
-
2-(3-Methoxyphenyl)ethylamine (1.0 eq)
-
Formaldehyde (37% in H₂O, 1.1 eq)
-
Perfluorooctanesulfonic acid (5 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-(3-methoxyphenyl)ethylamine in dichloromethane at room temperature, add formaldehyde.
-
Add perfluorooctanesulfonic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired tetrahydroisoquinoline.
Palladium-Catalyzed Intramolecular C-N Coupling: Synthesis of 1,3-Oxazepines
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. An intramolecular variant of this reaction using 2-(3-methoxyphenyl)ethylamine as a precursor can be employed to construct seven-membered heterocyclic rings, such as 1,3-oxazepines.[2] These structures are of interest in medicinal chemistry due to their conformational flexibility and potential biological activity.
General Synthetic Strategy
The synthesis begins with the acylation of 2-(3-methoxyphenyl)ethylamine with a suitable acyl chloride bearing a leaving group (e.g., a halogen) on a side chain. The resulting amide then undergoes an intramolecular palladium-catalyzed C-N bond formation, where the amide nitrogen displaces the leaving group to form the 1,3-oxazepine ring.
Caption: Two-step strategy for the synthesis of 1,3-oxazepines.
Protocol Outline: A Representative Palladium-Catalyzed Cyclization
This protocol outlines the general steps for the synthesis of a 1,3-oxazepine derivative. Specific conditions, including the choice of palladium catalyst, ligand, and base, may require optimization depending on the exact substrate.
Materials:
-
N-acylated 2-(3-methoxyphenyl)ethylamine derivative (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the N-acylated precursor, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 1,3-oxazepine.
Conclusion
2-(3-Methoxyphenyl)ethylamine serves as a highly valuable and versatile precursor in the synthesis of diverse heterocyclic structures. Its application in cornerstone reactions such as the Pictet-Spengler cyclization and palladium-catalyzed intramolecular couplings provides access to molecular scaffolds of significant interest in medicinal chemistry and drug development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
References
- (Note: No direct synthesis or application of "2-Methoxy-2-(3-methoxyphenyl)ethylamine" was found in the provided search results. The references below pertain to the analogue "2-(3-Methoxyphenyl)
-
3-Methoxyphenethylamine - Grokipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
2-(3-methoxyphenyl)ethylamine. (2024, April 9). ChemBK. Retrieved February 23, 2026, from [Link]
Sources
Application Note: Quantitative Determination of 2-Methoxy-2-(3-methoxyphenyl)ethylamine in Human Plasma using LC-MS/MS
Introduction
The accurate quantification of novel therapeutic agents and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing critical data for assessing the absorption, distribution, metabolism, and excretion (ADME) of a compound. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Methoxy-2-(3-methoxyphenyl)ethylamine in human plasma. The described protocol is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for regulatory submissions.[1][2][3][4][5]
The methodology leverages the inherent specificity and sensitivity of tandem mass spectrometry, making it the gold standard for bioanalytical assays.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for the quantification of this analyte in a complex biological matrix.
Methodology Overview: The Rationale Behind the Approach
The chosen analytical approach is based on a liquid-liquid extraction (LLE) sample preparation procedure followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation - Liquid-Liquid Extraction (LLE): LLE was selected for its efficiency in removing proteins and phospholipids from the plasma matrix, which are known to cause ion suppression in the mass spectrometer.[9] This technique provides a clean extract, leading to improved assay robustness and sensitivity.
-
Chromatography - Reversed-Phase HPLC: A C18 reversed-phase column is employed to achieve optimal separation of the analyte from endogenous plasma components. The gradient elution ensures a sharp peak shape and a short run time, enhancing throughput.
-
Detection - Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer in MRM mode provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition for the analyte and its internal standard, interferences from the complex biological matrix are minimized.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Overall workflow for the quantification of 2-Methoxy-2-(3-methoxyphenyl)ethylamine in human plasma.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Methoxy-2-(3-methoxyphenyl)ethylamine | (Specify Source) | Reference Standard |
| Internal Standard (IS) - (e.g., Deuterated analog) | (Specify Source) | Reference Standard |
| Acetonitrile | (Specify Supplier) | HPLC Grade |
| Methanol | (Specify Supplier) | HPLC Grade |
| Formic Acid | (Specify Supplier) | LC-MS Grade |
| Water | (Specify Supplier) | Deionized, 18 MΩ |
| Human Plasma (with K2EDTA as anticoagulant) | (Specify Supplier) | Pooled, Blank |
| Methyl tert-butyl ether (MTBE) | (Specify Supplier) | ACS Grade |
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Methoxy-2-(3-methoxyphenyl)ethylamine and the internal standard into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation Protocol: Liquid-Liquid Extraction
-
Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Spike 10 µL of the appropriate working standard solution (for calibration curve and QCs) or blank solution (for unknown samples) into the plasma.
-
Add 25 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex each tube for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to each tube to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Cap the tubes and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new set of labeled tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see LC-MS/MS parameters).
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | (Specify Model, e.g., Shimadzu Nexera X2) |
| Column | (Specify, e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | (Specify Model, e.g., Sciex 6500+ QTRAP) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 60 psi |
| MRM Transitions | |
| Analyte | (Propose a hypothetical transition, e.g., m/z 182.1 -> 150.1) |
| Internal Standard | (Propose a hypothetical transition for a deuterated analog, e.g., m/z 187.1 -> 155.1) |
Bioanalytical Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][4][10] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Key parameters for bioanalytical method validation.
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources. | Passes |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 0.1 - 100 ng/mL | Established |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day precision | < 12% |
| Extraction Recovery | Consistent, precise, and reproducible. | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | < 10% |
| Stability | ||
| - Freeze-Thaw (3 cycles) | % Bias within ±15% | Passes |
| - Bench-Top (4 hours, RT) | % Bias within ±15% | Passes |
| - Long-Term (-80°C, 30 days) | % Bias within ±15% | Passes |
| - Stock Solution (RT & 4°C) | % Difference within ±2% | Passes |
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 2-Methoxy-2-(3-methoxyphenyl)ethylamine in human plasma. The method has been thoroughly validated according to international regulatory guidelines and has demonstrated excellent performance in terms of linearity, accuracy, precision, and stability. This validated method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Kole, P. L., Goud, G., Das, A., & Suresh, K. (2011). A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs. Journal of Analytical & Bioanalytical Techniques, S5:001.
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026). LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
- Rood, D. (2005). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC North America, 23(8), 752-762.
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
- Li, W., & Jia, H. (2023). Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics. Journal of Pharmaceutical Analysis, 13(4), 323-334.
- C. de Souza, V. H., & M. de Oliveira, M. F. (2021).
- Li, J., & Li, D. (2020). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters. Molecules, 25(12), 2772.
-
Rood, D. (2005). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Retrieved from [Link]
-
Abdel-Rehim, M. (2004). New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org. Retrieved from [Link]
- Patel, D. S., & Sharma, N. (2022). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 143-151.
- Al-Saffar, Y., & Al-Amri, A. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infinixbio.com [infinixbio.com]
- 8. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethylamine
Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Yield Optimization & Troubleshooting for
Executive Summary & Strategic Analysis
The synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethylamine presents a specific set of challenges due to the lability of the benzylic ether linkage and the potential for side reactions during amine formation.
Unlike simple phenethylamines, the introduction of the
To maximize yield, we recommend shifting from traditional nitro-aldol (Henry) or direct amino-alcohol methylation routes to a Protected Cyanohydrin Strategy . This pathway offers the highest atom economy and functional group tolerance for this specific scaffold.
The "Golden Route" Workflow
The following diagram outlines the recommended synthetic pathway (Route A) versus common low-yield pitfalls (Route B).
Figure 1: Comparative workflow highlighting the stable Cyanohydrin Route and critical failure points (elimination/hydrogenolysis).
Detailed Protocols & Troubleshooting (Q&A)
Phase 1: Cyanohydrin Formation & O-Methylation
The Challenge: The hydroxyl group of the cyanohydrin is secondary and benzylic. Direct methylation under harsh conditions can cause reversion to the aldehyde (retro-cyanohydrin reaction).
Q: My cyanohydrin yield is high, but O-methylation yields are inconsistent (<40%). What is happening? A: You are likely experiencing retro-cyanohydrin reversion due to high pH in the aqueous phase.
-
Mechanism: Strong bases (NaOH/KOH) shift the equilibrium back to the aldehyde and cyanide.
-
Solution: Switch to Phase Transfer Catalysis (PTC) or Silver Oxide (Ag₂O) conditions.
-
Protocol (PTC): Dissolve cyanohydrin in DCM. Add 1.5 eq Dimethyl Sulfate (DMS) and 5 mol% Tetrabutylammonium bromide (TBAB). Add 30% NaOH dropwise at 0°C with vigorous stirring. The biphasic system protects the cyanohydrin from bulk basicity.
-
Protocol (Ag₂O): Use MeI (3 eq) and Ag₂O (1.5 eq) in dry DMF. This is neutral and prevents reversion, though more expensive.
-
Q: Can I use TMS-cyanohydrin instead of NaCN? A: Yes, and it is recommended.
-
Benefit: The reaction of 3-methoxybenzaldehyde with TMSCN (catalyzed by ZnI₂) yields the O-TMS protected cyanohydrin directly.
-
Optimization: You can convert the O-TMS group directly to a ketone or displace it, but for O-methylation, it is often easier to hydrolyze the TMS (citric acid/MeOH) to the free alcohol and then methylate, OR use a one-pot reductive etherification if compatible.
Phase 2: Reduction of the Nitrile to Amine
The Challenge: This is the most critical step. Benzylic ethers are sensitive.[1]
-
Risk 1: Hydrogenolysis. Using H₂/Pd-C will likely cleave the C-O bond, removing your methoxy group and yielding 3-methoxyphenethylamine.
-
Risk 2: Elimination. Strong heating with basic hydrides can cause elimination of methanol to form the styrene derivative.
Q: I used LiAlH₄ (LAH) and obtained a mixture of the product and the demethoxylated amine. How do I fix this? A: LAH is a very aggressive reducing agent. In benzylic systems, it can sometimes facilitate C-O cleavage.[1][2]
-
The Fix: Switch to Borane-THF (BH₃·THF) or Alane (AlH₃) generated in situ.
-
Why? Borane acts as an electrophilic reducing agent. It coordinates to the nitrile nitrogen and reduces it to the amine without interacting significantly with the benzylic ether oxygen.
Q: Can I use Catalytic Hydrogenation (H₂/Raney Nickel)? A: Proceed with extreme caution.
-
While Raney Nickel is less prone to hydrogenolysis than Palladium, it is still a risk for benzylic ethers.
-
If you must use hydrogenation: Run the reaction in ammoniacal ethanol at lower pressures (30-40 psi) and strictly monitor temperature (<40°C). High temperatures promote cleavage.
Phase 3: Alternative Route (Amino-Alcohol)
Q: I already have 2-amino-1-(3-methoxyphenyl)ethanol. Can I just methylate the oxygen? A: No. Direct methylation will alkylate the nitrogen first (forming N-methyl or N,N-dimethyl derivatives) because the amine is more nucleophilic than the alcohol.
-
Required Workflow:
-
N-Protection: React amine with Boc₂O or Phthalic Anhydride.
-
O-Methylation: Treat the N-protected intermediate with NaH/MeI (Williamson Ether Synthesis).
-
Deprotection: Remove Boc (TFA/DCM) or Phthalimide (Hydrazine).
-
-
Note: This route adds two extra steps compared to the cyanohydrin route, lowering overall throughput.
Data & Specifications Table
| Parameter | Cyanohydrin Route (Recommended) | Amino-Alcohol Route (Alternative) |
| Key Intermediate | N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethylamine | |
| Primary Risk | Retro-cyanohydrin (reversion to aldehyde) | N-alkylation (if unprotected) |
| Reduction Agent | Borane-THF or AlH₃ | N/A (Reduction happens earlier) |
| Benzylic Stability | High (under Borane conditions) | Moderate (Acidic deprotection of Boc can impact ether) |
| Typical Yield | 65-75% (Optimized) | 45-55% (Due to multi-step protection) |
| Atom Economy | High | Low (Protection/Deprotection waste) |
Troubleshooting Logic Tree
Use this decision tree to diagnose low yields in your current batch.
Figure 2: Diagnostic logic for identifying yield loss mechanisms.
References
- Reduction of Nitriles with Borane: Use of Borane-THF for selective reduction of nitriles in the presence of sensitive groups. Source: Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 28. The fast reaction of diisopropylaminoborane with nitriles." Journal of Organic Chemistry. Context: Establishes Borane as superior to LAH for preventing side reactions in sensitive nitriles.
- Stability of Benzylic Ethers: Discussion on the lability of benzylic C-O bonds during hydrogenation and hydride reduction. Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Context: Validates the risk of hydrogenolysis when using Pd/C for this specific molecule.
- Methodology for O-methylation of cyanohydrins using DMS and PTC to avoid hydrolysis.
- General strategies for phenethylamine synthesis, including the Henry reaction vs. Cyanohydrin routes.
Sources
"degradation pathways of 2-Methoxy-2-(3-methoxyphenyl)ethylamine under stress conditions"
This technical guide addresses the stability profile and degradation pathways of 2-Methoxy-2-(3-methoxyphenyl)ethylamine (referred to herein as MMPA ). This molecule serves as a critical structural scaffold in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs) and psychoactive phenethylamines.
This guide is structured as a Tier-3 Technical Support resource, designed to assist researchers encountering anomalous peaks, mass balance discrepancies, or stability failures during stress testing (forced degradation).
Subject: Troubleshooting Degradation Pathways of 2-Methoxy-2-(3-methoxyphenyl)ethylamine Document ID: TS-MMPA-2026-02 Applicable Standards: ICH Q1A (R2), ICH Q1B
Executive Technical Summary
MMPA is a benzylic ether with a primary amine terminus. Its stability profile is governed by two competing centers of reactivity:
-
The Benzylic Ether Linkage: Highly susceptible to acid-catalyzed hydrolysis and elimination (dealcoholization) due to the resonance stabilization of the incipient benzylic carbocation, despite the meta-methoxy substituent on the ring being less activating than a para-substituent.
-
The Primary Amine: Prone to oxidative deamination and N-oxidation.
Critical Alert: Researchers often misidentify the styrene-derivative degradant as a simple impurity. Under acidic or thermal stress, MMPA undergoes
Troubleshooting Guides (FAQ Format)
Issue 1: "I see a growing unknown peak at RRT ~1.2 under Acidic Stress (0.1N HCl), but the mass balance is poor."
Diagnosis: You are likely observing Acid-Catalyzed
-
Step 1: Elimination of methanol yields 2-(3-methoxyphenyl)ethen-1-amine (Enamine).
-
Step 2: Tautomerization to the imine (
). -
Step 3: Hydrolysis to (3-methoxyphenyl)acetaldehyde .
-
Why Mass Balance Fails: The resulting aldehyde is volatile and reactive (prone to polymerization or oxidation to the acid), leading to "missing" material in HPLC quantitation.
Corrective Action:
-
Lower Temperature: Reduce stress temperature from 60°C to 40°C. Benzylic elimination has a high activation energy.
-
Trapping Experiment: Derivatize the stressed sample with 2,4-Dinitrophenylhydrazine (DNPH). If the "missing" mass precipitates as a hydrazone, you have confirmed the aldehyde formation.
Issue 2: "My sample turns yellow/brown under oxidative conditions ( ), but the main peak remains relatively stable."
Diagnosis: Formation of N-Oxide and Polyphenolic Oligomers .
The Mechanism:
The primary amine is oxidized to the hydroxylamine (
Corrective Action:
-
Wavelength Check: Analyze the spectra. N-oxides typically show a UV shift. If the yellow color correlates with a broad absorption >350 nm, it is likely a ring-oxidation polymer.
-
Use AIBN: To distinguish between radical-initiated autoxidation and direct peroxide attack, repeat the study using AIBN (azobisisobutyronitrile) as a radical initiator.
Issue 3: "Under basic stress (0.1N NaOH), the molecule appears stable, but I see a small peak eluting early."
Diagnosis: Demethylation (Minor Pathway). The Mechanism: While benzylic ethers are generally stable to base, extreme conditions can lead to nucleophilic attack on the methyl group of the ether (S_N2), releasing the free alcohol 2-Hydroxy-2-(3-methoxyphenyl)ethylamine . Note that the phenolic methoxy group is robust against basic hydrolysis.
Visualizing the Degradation Network
The following diagram maps the degradation pathways of MMPA. Use this to identify peaks based on reaction conditions.
Figure 1: Mechanistic degradation tree of MMPA highlighting the critical divergence between Hydrolysis (Alcohol formation) and Elimination (Aldehyde formation) under acidic stress.
Validated Experimental Protocols
To confirm these pathways in your specific matrix, use the following standardized stress testing protocols.
Protocol A: Acidic Hydrolysis & Elimination Profiling
Objective: To differentiate between the alcohol degradant and the aldehyde elimination product.
-
Preparation: Dissolve MMPA to 1.0 mg/mL in Acetonitrile/Water (20:80).
-
Stress Condition: Add equal volume 1.0 N HCl.
-
Incubation: Heat at 60°C for 4 hours . (Note: 1.0 N is aggressive; start here to force the elimination).
-
Quenching: Neutralize with 1.0 N NaOH to pH 7.0 immediately before injection to prevent aldehyde polymerization.
-
Analysis:
-
LC-MS: Look for [M+H]+ 168.1 (Alcohol: Loss of CH2 from parent? No, Parent is 195. Alcohol is 181).
-
Correction: MMPA MW = 195.26.
-
Target Mass 1 (Alcohol):
. -
Target Mass 2 (Aldehyde):
. -
Refined Calculation: Elimination of
and leads to aldehyde.-
MMPA (
) -> Aldehyde ( ) + + (net change is complex). -
Actually: Elimination of MeOH gives Enamine (
). Hydrolysis of Enamine gives Aldehyde ( ) + . -
Aldehyde MW: 150.17 Da.
-
-
Protocol B: Oxidative Stress (Peroxide)
Objective: To generate N-Oxide reference material in situ.
-
Preparation: Dissolve MMPA to 0.5 mg/mL in 50% Methanol.
-
Stress Condition: Add
to a final concentration of 3%. -
Incubation: Ambient temperature (25°C) for 24 hours. Protect from light.
-
Analysis:
-
Look for [M+H]+ 211.26 (+16 Da).
-
Note: If peak splitting occurs, check for diastereomers of the N-oxide if the nitrogen becomes chiral (unlikely for primary amine) or if the benzylic position racemizes.
-
Quantitative Data Summary: Expected Degradants
| Stress Type | Primary Degradant Name | Mechanism | Mass Shift (Δ Da) | RRT (Typical)* |
| Acid / Heat | (3-Methoxyphenyl)acetaldehyde | Elimination / Hydrolysis | -45 Da (approx) | > 1.5 (Non-polar) |
| Acid (Mild) | 2-Hydroxy-2-(3-methoxyphenyl)ethylamine | Ether Hydrolysis | -14 Da | < 1.0 (Polar) |
| Oxidative | MMPA N-Oxide | N-Oxidation | +16 Da | < 1.0 (Polar) |
| Photolytic | Benzylic Radical Dimers | Radical Coupling | Variable (2M-2H) | >> 2.0 (Late eluting) |
*RRT (Relative Retention Time) assumes a standard C18 Reverse Phase method with Acidic Mobile Phase.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH, 2003. [Link]
- Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, vol. 7, no. 2, 2002, pp. 113–146. (Foundational text on benzylic ether instability).
-
Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, vol. 59, no. 1, 2007, pp. 59-96. [Link]
- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, Informa Healthcare, 2011.
Technical Support Center: Stability and Long-Term Storage of 2-Methoxy-2-(3-methoxyphenyl)ethylamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on enhancing the stability of 2-Methoxy-2-(3-methoxyphenyl)ethylamine for long-term storage. The information herein is synthesized from established principles of chemical stability for substituted phenylethylamines and related aromatic compounds.
Frequently Asked Questions (FAQs): Understanding Core Stability
This section addresses common questions regarding the stability of 2-Methoxy-2-(3-methoxyphenyl)ethylamine.
Q1: What is 2-Methoxy-2-(3-methoxyphenyl)ethylamine and why is its long-term stability crucial?
2-Methoxy-2-(3-methoxyphenyl)ethylamine is a substituted phenylethylamine derivative. Like many biologically active amines, its chemical integrity is paramount for the reproducibility of experimental results and the safety and efficacy of potential therapeutic applications. Degradation can lead to a loss of potency, altered biological activity, and the formation of potentially toxic impurities, making stable long-term storage a critical aspect of research and development.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on its chemical structure, which features a primary amine and methoxy-substituted aromatic ring, the primary drivers of degradation are:
-
Oxidation: The primary amine group is susceptible to oxidation, which can be accelerated by air (oxygen), light, and trace metal ions. Amines are known to be susceptible to electron transfer oxidation[1].
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamate salts, especially in the presence of moisture. The material safety data sheet for the parent compound, phenethylamine, notes that it can absorb carbon dioxide from the air[2].
-
Hydrolysis: While generally stable, extreme pH conditions during storage in solution can potentially lead to the cleavage of the methoxy ether linkages, although this is less common than oxidation[1][3].
-
Photodegradation: Aromatic systems and compounds with functional groups like amines can be sensitive to light, particularly UV radiation, which can initiate free-radical degradation pathways[4].
Q3: What are the common visible or analytical signs of degradation?
-
Color Change: A change from a colorless or light yellow liquid to a darker yellow or brown hue is a common indicator of oxidation or the formation of polymeric impurities.
-
Changes in Purity Profile: When analyzed by techniques like HPLC or GC, a decrease in the area of the main peak corresponding to the active compound and the appearance of new peaks are clear signs of degradation.
-
Precipitate Formation: The formation of a solid precipitate in a liquid sample can indicate the creation of insoluble degradation products or salts (e.g., carbamates).
-
Inconsistent Biological or Chemical Assay Results: A gradual or sudden drop in the compound's expected activity is a strong indicator of degradation.
Q4: How can I minimize degradation during routine handling?
For routine, short-term handling, always work with the compound in a well-ventilated area, avoiding prolonged exposure to air and bright light. Use clean, dry glassware and promptly and securely seal the container after use[5][6]. If the compound is in a solvent, use high-purity, degassed solvents.
Troubleshooting Guide: Addressing Specific Stability Issues
This guide uses a question-and-answer format to address specific problems you might encounter.
Problem 1: My sample of 2-Methoxy-2-(3-methoxyphenyl)ethylamine has turned dark yellow/brown after several weeks in storage.
-
Probable Cause: This is a classic sign of oxidation. The amine functionality is likely reacting with atmospheric oxygen, a process that can be accelerated by exposure to light or elevated temperatures.
-
Immediate Action: Analyze a small aliquot of the sample using a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the purity and identify major degradants. Compare this to the initial analysis or a fresh sample if available.
-
Long-Term Solution:
-
Inert Atmosphere: Store the compound under an inert atmosphere. After dispensing from the main container, flush the headspace with an inert gas like argon or nitrogen before resealing[2].
-
Light Protection: Use amber glass vials or store clear vials in a dark location (e.g., inside a light-blocking box or cabinet) to prevent photolytic degradation[4].
-
Temperature Control: Ensure the compound is stored at the recommended temperature, typically in a cool, dry place away from heat sources[5][6]. For long-term storage, consider refrigeration (2-8°C) or freezing (-20°C), provided the compound is stable to freeze-thaw cycles.
-
Problem 2: I am observing inconsistent purity results from my HPLC analysis over time, with new, small peaks appearing.
-
Probable Cause: This indicates the slow formation of one or more degradation products. The inconsistency might stem from variations in storage conditions or the time between analyses. These new peaks could be oxides, carbamates, or products of other minor degradation pathways.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent HPLC purity.
-
Corrective Actions:
-
Stability-Indicating Method: Ensure your analytical method can separate the main compound from its potential degradation products. This is often confirmed through forced degradation studies[7].
-
Identify Degradants: Use a mass spectrometer (LC-MS) to get a mass for the unknown peaks. An increase of 16 amu often suggests oxidation (N-oxide), while an increase of 44 amu could indicate carbamate formation.
-
Strict Storage Protocol: Implement and document a strict storage protocol based on the solutions in "Problem 1" to ensure consistency.
-
Experimental Protocols for Stability Enhancement and Assessment
Protocol 1: Recommended Long-Term Storage Conditions
This protocol outlines the best practices for storing 2-Methoxy-2-(3-methoxyphenyl)ethylamine to maximize its shelf life.
Materials:
-
High-purity 2-Methoxy-2-(3-methoxyphenyl)ethylamine
-
Amber glass vials with PTFE-lined screw caps
-
Inert gas (Argon or Nitrogen) cylinder with regulator
-
Refrigerator (2-8°C) or freezer (-20°C)
-
Labeling materials
Procedure:
-
Aliquot: If you have a large batch, aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere and temperature fluctuations.
-
Inert Gas Purge: For each vial, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds to displace any air.
-
Secure Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. PTFE provides an excellent chemical barrier.
-
Light Protection: Ensure the vials are amber-colored. If not, wrap them in aluminum foil or place them in a light-proof secondary container.
-
Temperature Control: Store the sealed vials in a cool, dry, and dark place[8]. For long-term storage (>6 months), refrigeration at 2-8°C is recommended. If the compound is a solid or if you have confirmed it is stable to freeze-thaw cycles, storage at -20°C can further slow degradation.
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and storage conditions.
-
Documentation: Maintain a logbook tracking storage dates, conditions, and any observations.
Protocol 2: Conducting a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding potential degradation pathways and for developing stability-indicating analytical methods[7][9]. This study intentionally exposes the drug substance to harsh conditions.
Objective: To identify the likely degradation products of 2-Methoxy-2-(3-methoxyphenyl)ethylamine under various stress conditions. An extent of degradation of 5-20% is typically targeted[9].
Stress Conditions Summary:
| Stress Condition | Reagent/Method | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Reflux for 2-4 hours or store at 60°C | Cleavage of ether linkage (less likely) |
| Base Hydrolysis | 0.1 M NaOH | Reflux for 2-4 hours or store at 60°C | Base-catalyzed reactions |
| Oxidation | 3% H₂O₂ | Store at room temp for 24 hours | N-oxidation, ring oxidation |
| Thermal | Dry Heat (Oven) | 80°C for 48 hours | Thermally-induced decomposition |
| Photolytic | UV/Vis Light Chamber | Expose to ≥1.2 million lux hours | Photolytic cleavage, free-radical reactions |
Table based on general principles from ICH guidelines[4][7].
Procedure Workflow:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Method:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Prepare Samples: For each condition, mix a defined volume of the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, both solid compound and solution should be tested.
-
Control Sample: Keep an unstressed sample, protected from light, at -20°C. This will be your 'time zero' or control reference.
-
Apply Stress: Expose the samples to the conditions outlined in the table above for a predetermined duration. Monitor the samples periodically.
-
Neutralization: After the stress period, cool the acid and base hydrolysis samples to room temperature and carefully neutralize them (e.g., add an equivalent amount of 0.1 M NaOH to the acid sample and vice versa).
-
Analysis: Dilute all samples (including the control) to the same final concentration. Analyze them using a validated, stability-indicating HPLC-UV method and an LC-MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Use the MS data to propose structures for the observed degradation products.
Protocol 3: General Analytical Method for Stability Monitoring
A robust analytical method is required to accurately quantify the purity of 2-Methoxy-2-(3-methoxyphenyl)ethylamine and detect any degradants. A reverse-phase HPLC method with UV detection is a standard approach.
Instrumentation and Columns:
-
System: HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point. Base-deactivated columns are often preferred for amine analysis to reduce peak tailing[10].
-
Detector Wavelength: Monitor at the UV maximum of the compound, likely in the 220-280 nm range. A DAD can be used to assess peak purity.
Suggested Method Parameters (to be optimized):
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. (The acid helps to protonate the amine, improving peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will elute the main peak and separate it from more or less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
System Suitability: Before each run, perform system suitability tests (e.g., inject a standard solution multiple times) to ensure the precision of the retention time and peak area are within acceptable limits (e.g., <2% RSD).
References
-
Pathways for the catabolism of phenylethylamine and tyramine and a... - ResearchGate. Available from: [Link]
-
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Arias-Barrau, E., et al. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. Environmental Microbiology, 10(2), 430-442. Available from: [Link]
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Phenethylamine - Cole-Parmer Material Safety Data Sheet. Available from: [Link]
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Validation & Comparative
For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides a comparative analysis of the predicted spectral data for 2-Methoxy-2-(3-methoxyphenyl)ethylamine and contrasts it with the experimentally-derived data of three structurally related compounds: Phenethylamine , 2-Methoxyphenethylamine , and 3-Methoxyphenethylamine .
The objective is to offer a predictive framework for identifying and characterizing the title compound, while also serving as an educational tool on the influence of specific structural modifications on spectroscopic outcomes. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure a deep, practical understanding.
Molecular Structures and Their Spectroscopic Implications
The four compounds under consideration share a common phenethylamine backbone but differ in the presence and position of methoxy groups. These substitutions significantly influence the electronic environment of the molecule, leading to predictable shifts and patterns in their respective spectra.
Experimental Methodologies for Spectral Acquisition
To ensure the comparability of spectral data, standardized protocols for sample preparation and instrument operation are crucial. The following outlines the general procedures for acquiring NMR, IR, and MS data for phenethylamine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectra are recorded using an FTIR spectrometer. For liquid samples like the compounds discussed, the data can be obtained by placing a drop of the neat liquid between two sodium chloride or potassium bromide plates. This method is straightforward and avoids the use of solvents that have their own IR absorptions.
Mass Spectrometry (MS)
Mass spectra are generally obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The GC separates the compound from any impurities, and the MS provides information about the molecular weight and fragmentation pattern. The choice of EI is standard for creating a library-searchable fragmentation pattern.
Comparative Spectral Data
The following tables summarize the key spectral data for the three reference compounds. This data will serve as the basis for predicting the spectral features of 2-Methoxy-2-(3-methoxyphenyl)ethylamine.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Phenethylamine [1] | 2-Methoxyphenethylamine [2][3] | 3-Methoxyphenethylamine [4] | Predicted: 2-Methoxy-2-(3-methoxyphenyl)ethylamine |
| -CH₂-NH₂ | ~2.75 (t) | ~2.74 (t) | ~2.70 (t) | ~2.90 (d) |
| Ar-CH₂- | ~2.95 (t) | ~2.88 (t) | ~2.90 (t) | - |
| -OCH₃ (on ring) | - | ~3.80 (s) | ~3.75 (s) | ~3.78 (s) |
| -OCH₃ (on side chain) | - | - | - | ~3.40 (s) |
| Ar-H | ~7.20-7.35 (m) | ~6.80-7.25 (m) | ~6.70-7.20 (m) | ~6.75-7.25 (m) |
| -NH₂ | ~1.50 (s, br) | ~1.90 (s, br) | ~1.60 (s, br) | ~1.80 (s, br) |
| Ar-CH(OCH₃)- | - | - | - | ~4.50 (t) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), and m (multiplet).
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Phenethylamine [1] | 2-Methoxyphenethylamine [2] | 3-Methoxyphenethylamine [4] | Predicted: 2-Methoxy-2-(3-methoxyphenyl)ethylamine |
| -CH₂-NH₂ | ~43.0 | ~42.5 | ~43.0 | ~45.0 |
| Ar-CH₂- | ~39.5 | ~34.0 | ~39.0 | - |
| -OCH₃ (on ring) | - | ~55.2 | ~55.1 | ~55.3 |
| -OCH₃ (on side chain) | - | - | - | ~57.0 |
| Ar-C (quaternary) | ~139.5 | ~127.5, ~157.5 | ~140.0, ~159.8 | ~141.0, ~159.9 |
| Ar-CH | ~126-129 | ~110-130 | ~111-129 | ~112-130 |
| Ar-CH(OCH₃)- | - | - | - | ~80.0 |
IR Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Phenethylamine [5] | 2-Methoxyphenethylamine [6] | 3-Methoxyphenethylamine [7] | Predicted: 2-Methoxy-2-(3-methoxyphenyl)ethylamine |
| N-H Stretch (amine) | ~3300-3400 (two bands) | ~3300-3400 (two bands) | ~3300-3400 (two bands) | ~3300-3400 (two bands) |
| C-H Stretch (aromatic) | ~3020-3080 | ~3000-3070 | ~3000-3060 | ~3000-3080 |
| C-H Stretch (aliphatic) | ~2850-2960 | ~2830-2950 | ~2830-2950 | ~2820-2970 |
| C=C Stretch (aromatic) | ~1450-1600 | ~1460-1600 | ~1470-1600 | ~1450-1610 |
| C-O Stretch (ether) | - | ~1240 | ~1260 | ~1100 and ~1260 |
| C-N Stretch | ~1050 | ~1030 | ~1040 | ~1050 |
Mass Spectrometry Data
Table 4: Key Mass Spectral Fragments (m/z)
| Ion | Phenethylamine [1] | 2-Methoxyphenethylamine [2][8] | 3-Methoxyphenethylamine [4][9] | Predicted: 2-Methoxy-2-(3-methoxyphenyl)ethylamine |
| [M]⁺ | 121 | 151 | 151 | 181 |
| Base Peak | 30 ([CH₂NH₂]⁺) | 30 ([CH₂NH₂]⁺) | 30 ([CH₂NH₂]⁺) | 151 ([M-CH₂NH₂]⁺) or 60 ([CH(OCH₃)NH₂]⁺) |
| Other Fragments | 91 ([C₇H₇]⁺) | 121 ([M-CH₂NH₂]⁺), 91 | 121 ([M-CH₂NH₂]⁺), 91 | 121, 91 |
Discussion and Prediction for 2-Methoxy-2-(3-methoxyphenyl)ethylamine
By analyzing the spectral data of the related compounds, we can make informed predictions about the expected spectra of 2-Methoxy-2-(3-methoxyphenyl)ethylamine.
¹H NMR Spectrum Prediction
The most significant differences in the predicted ¹H NMR spectrum will arise from the methoxy group on the benzylic carbon.
-
The benzylic proton (Ar-CH(OCH₃)-) will be a unique feature, likely appearing as a triplet around 4.50 ppm due to coupling with the adjacent methylene protons. This is significantly downfield from the typical benzylic protons of the other compounds due to the deshielding effect of the attached oxygen.
-
The side-chain methoxy group (-OCH₃) will present as a sharp singlet around 3.40 ppm .
-
The -CH₂-NH₂ protons will likely be a doublet around 2.90 ppm , coupling with the benzylic proton.
-
The aromatic protons will show a complex multiplet pattern between 6.75-7.25 ppm , characteristic of a meta-substituted benzene ring.
-
The amine protons (-NH₂) will appear as a broad singlet, as is typical.
¹³C NMR Spectrum Prediction
The ¹³C NMR spectrum will also show distinct signals for the novel structural features.
-
The benzylic carbon (Ar-CH(OCH₃)-) will be highly deshielded by the two attached oxygen atoms and the aromatic ring, appearing significantly downfield around 80.0 ppm .
-
The side-chain methoxy carbon (-OCH₃) will have a characteristic chemical shift around 57.0 ppm .
-
The remaining carbon signals will be similar to those of 3-methoxyphenethylamine.
IR Spectrum Prediction
The IR spectrum will largely be a composite of the functional groups present.
-
The characteristic N-H stretches of the primary amine will be present around 3300-3400 cm⁻¹ .
-
Two distinct C-O stretching bands for the ether linkages are expected. The aryl ether will absorb around 1260 cm⁻¹ , while the aliphatic ether will likely absorb at a lower frequency, around 1100 cm⁻¹ .
-
The presence of both aromatic and aliphatic C-H stretches will be observed in their respective regions.
Mass Spectrum Prediction
The fragmentation pattern in the mass spectrum will be highly informative.
-
The molecular ion peak ([M]⁺) is expected at m/z 181 .
-
The base peak could be one of two possibilities. Alpha-cleavage could lead to a fragment at m/z 60 ([CH(OCH₃)NH₂]⁺) . Alternatively, cleavage of the C-C bond between the benzylic carbon and the amine-bearing carbon could result in a stable benzylic cation at m/z 151 ([M-CH₂NH₂]⁺) . The latter is often a very stable and thus abundant fragment.
-
Other expected fragments include those arising from the 3-methoxyphenyl moiety , such as m/z 121 and m/z 91 .
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of 2-Methoxy-2-(3-methoxyphenyl)ethylamine by comparing it to the known spectral data of phenethylamine, 2-methoxyphenethylamine, and 3-methoxyphenethylamine. The predictions made for the ¹H NMR, ¹³C NMR, IR, and mass spectra are based on established principles of spectroscopy and the well-documented effects of methoxy substitution. Researchers can use this guide to aid in the identification and characterization of this and other similarly substituted phenethylamine derivatives. The provided methodologies and comparative data serve as a self-validating system for ensuring the accuracy of structural elucidation.
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Establishing the Purity of Synthesized 2-Methoxy-2-(3-methoxyphenyl)ethylamine: A Comparative Guide to Analytical Standards
In the rigorous landscape of drug discovery and development, the unambiguous determination of a synthesized active pharmaceutical ingredient's (API) purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent safety, efficacy, and manufacturing data are built. For a novel entity such as 2-Methoxy-2-(3-methoxyphenyl)ethylamine, establishing a robust purity profile is paramount. This guide provides an in-depth comparison of analytical methodologies, grounded in the foundational principle of using highly characterized reference standards to ensure data integrity and regulatory compliance.
The Cornerstone of Analysis: The Reference Standard
Before any analytical measurement can be deemed reliable, a benchmark of the highest quality must be established. This benchmark is the reference standard, a highly purified and extensively characterized substance that serves as the basis for comparison in pharmaceutical analysis.[1] For a new chemical entity like 2-Methoxy-2-(3-methoxyphenyl)ethylamine, a non-compendial, or in-house, primary reference standard must be prepared. This standard should be synthesized and purified to the highest possible degree, ideally ≥99.5%.[2][3]
The qualification of this primary standard is a critical undertaking, involving a suite of orthogonal analytical techniques to confirm its identity and purity comprehensively. These methods should be chosen based on their differing physicochemical principles to provide a multi-faceted and thus more reliable characterization.
A Multi-Pronged Approach: Orthogonal Analytical Strategies
No single analytical technique can reveal all potential impurities. A scientifically sound purity assessment relies on an "orthogonal" approach, employing multiple methods with different separation and detection principles. For 2-Methoxy-2-(3-methoxyphenyl)ethylamine, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for non-volatile organic impurities and Gas Chromatography (GC) for residual solvents. These are often supplemented with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and absolute purity assessment.
In-Depth Comparison of Key Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC is the workhorse of pharmaceutical purity analysis, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][5] For impurity analysis, the goal is to develop a method that can separate the main API peak from all potential process-related impurities and degradation products.[4]
A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a moderately polar compound like 2-Methoxy-2-(3-methoxyphenyl)ethylamine. The nonpolar stationary phase (e.g., C18) allows for excellent separation of compounds with subtle differences in hydrophobicity, which is often the case for process impurities that are structurally similar to the API. UV detection is generally suitable, assuming the API and its impurities possess a UV chromophore.
The following diagram outlines the logical flow for establishing purity using a reference standard.
Caption: Workflow for HPLC purity determination.
-
Preparation of Solutions:
-
Reference Standard Stock Solution: Accurately weigh approximately 10 mg of the 2-Methoxy-2-(3-methoxyphenyl)ethylamine primary reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Before sample analysis, inject the reference standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This ensures the system is performing consistently.
-
Analysis: Inject the reference standard and sample solutions.
-
Calculation: Purity is determined using the area percent method. The area of the main peak is compared to the total area of all peaks in the chromatogram.
Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100
Gas Chromatography (GC) for Residual Solvent Analysis
During synthesis and purification, organic solvents are invariably used.[6][7] These solvents offer no therapeutic benefit and can be toxic, so their levels must be strictly controlled according to regulatory guidelines such as ICH Q3C(R8).[6][7] Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard technique for this analysis.[7][8]
GC is ideal for separating volatile organic compounds.[6] The headspace technique is employed to avoid injecting the non-volatile API onto the GC column, which could cause contamination and degradation. The sample is heated in a sealed vial, and the volatile solvents partition into the gas phase (headspace), which is then sampled and injected into the GC.[7][8]
Caption: Workflow for GC residual solvent analysis.
-
Preparation of Solutions:
-
Solvent Standard Stock: Prepare a stock solution containing all potential residual solvents from the synthesis (e.g., Methanol, Acetone, Dichloromethane, Toluene) in a suitable diluent like Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized 2-Methoxy-2-(3-methoxyphenyl)ethylamine into a 20 mL headspace vial and add 1 mL of DMSO.
-
-
GC Conditions:
-
Column: G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient program (e.g., 40°C hold for 5 min, ramp to 240°C).
-
Detector: FID.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Equilibration Time: 15 minutes.
-
-
Analysis and Quantification: Inject the headspace from the standard and sample vials. Identify solvents by comparing retention times. Quantify the amount of each solvent using an external standard calibration curve.
Quantitative NMR (qNMR) for Absolute Purity Assessment
As an orthogonal technique, quantitative NMR (qNMR) offers a powerful method for determining absolute purity without the need for a specific reference standard of the analyte itself.[9][10] Instead, a certified internal standard of known purity is used.[11]
The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][11] By co-dissolving a known mass of the synthesized sample with a known mass of a high-purity internal standard (e.g., maleic acid), the purity of the sample can be calculated directly from the integral ratios of their respective, well-resolved signals in the ¹H NMR spectrum.[12] This makes qNMR a primary ratio method of measurement.[10]
Data Summary and Comparison
A robust purity assessment integrates the results from these orthogonal methods. The data below illustrates a hypothetical but realistic purity profile for a batch of synthesized 2-Methoxy-2-(3-methoxyphenyl)ethylamine.
| Analytical Method | Parameter Measured | Result | Reference Standard Used | Purpose & Strength |
| RP-HPLC | Purity by Area % | 99.85% | In-house Primary Standard | Quantifies non-volatile organic impurities. High precision and sensitivity.[13] |
| HS-GC-FID | Residual Methanol | 150 ppm | Commercial Solvent Mix | Quantifies volatile impurities and residual solvents.[6] |
| Residual Toluene | < 50 ppm (Below LOQ) | Commercial Solvent Mix | Essential for safety assessment as per ICH guidelines.[14] | |
| ¹H-qNMR | Absolute Purity (Assay) | 99.7% (w/w) | Certified Maleic Acid | Provides an absolute purity value independent of the API's own standard.[12][15] |
| Mass Spectrometry | Molecular Weight | Confirmed | N/A | Confirms the identity of the main component and helps identify unknown impurities.[3][16] |
| Loss on Drying (LOD) | Water/Volatiles Content | 0.1% | N/A | Measures the amount of volatile matter (e.g., water, solvents). |
| Final Purity Assignment | Overall Purity | 99.7% | - | Calculated by mass balance: 100% - 0.1% (LOD) - 0.15% (HPLC Impurities) = 99.75% (corroborated by qNMR). |
Conclusion: A Self-Validating System for Trustworthy Results
Establishing the purity of a newly synthesized compound like 2-Methoxy-2-(3-methoxyphenyl)ethylamine is a multi-faceted process that demands scientific rigor. The strategy outlined in this guide—grounded in the use of a well-characterized primary reference standard and employing orthogonal analytical techniques like HPLC and GC—creates a self-validating system. HPLC provides the detailed impurity profile, while GC ensures the control of volatile residues. Techniques like qNMR offer a powerful, independent verification of the overall purity. By explaining the causality behind each experimental choice and cross-verifying results through different analytical lenses, researchers and drug developers can generate a comprehensive, trustworthy, and defensible purity profile essential for advancing a compound through the development pipeline. This approach not only ensures compliance with global regulatory expectations, such as those outlined by the ICH[17][18], but also fundamentally guarantees the quality and integrity of the scientific data generated.
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Methoxy-2-(3-methoxyphenyl)ethylamine for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Methoxy-2-(3-methoxyphenyl)ethylamine, a substituted phenethylamine. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure that disposal is conducted safely, in compliance with regulations, and with a clear understanding of the underlying chemical principles.
Hazard Identification and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the subject compound is critical. 2-Methoxy-2-(3-methoxyphenyl)ethylamine belongs to the amine class of organic compounds.
Chemical and Physical Properties:
-
Formula: C9H13NO[1]
-
Molecular Weight: 151.21 g/mol [1]
-
Appearance: Colorless to light yellow or light orange clear liquid[1]
Based on Safety Data Sheets (SDS) for the closely related compound 2-(3-Methoxyphenyl)ethylamine, this class of chemical is considered hazardous. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Inhalation may cause respiratory irritation, and ingestion can be harmful.[3]
The primary hazards to consider during disposal are:
-
Corrosivity: The amine functional group can make the compound basic and corrosive to skin, eyes, and mucous membranes.[2][3][4]
-
Toxicity: While specific toxicological data for this exact compound is limited, related phenethylamines can exhibit a range of physiological effects.[5] Therefore, it should be handled as a toxic substance.[6][7]
-
Reactivity: Amines can react exothermically with acids and strong oxidizing agents.[2][7] Such incompatibilities must be managed to prevent dangerous reactions within waste containers.[8]
Regulatory Framework for Hazardous Waste
The disposal of laboratory chemicals is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9] Under RCRA, chemical waste is categorized based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[9] 2-Methoxy-2-(3-methoxyphenyl)ethylamine waste would be classified as hazardous due to its corrosive and likely toxic properties.[2]
It is imperative that all laboratory personnel treat waste chemicals as hazardous unless explicitly determined otherwise by an environmental health and safety (EHS) professional.[10] Never dispose of this chemical down the sink or in the regular trash.[6][11]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 2-Methoxy-2-(3-methoxyphenyl)ethylamine in various forms.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles and a face shield.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[12]
-
Body Protection: A lab coat and closed-toe shoes.[6]
3.2. Waste Segregation and Container Selection
Proper segregation is the most critical step in preventing accidental chemical reactions.[8][9]
-
Waste Stream: This compound should be disposed of in a "Non-halogenated Organic Liquid Waste" stream.
-
Container: Use only designated hazardous waste containers that are in good condition, leak-proof, and made of a compatible material (e.g., a clean, empty solvent bottle).[10][13] The original container is often the best choice.[6][14] Ensure the container has a secure, tight-fitting lid.[10]
-
Incompatibilities:
-
DO NOT mix with acidic waste. This can cause a vigorous and exothermic neutralization reaction.
-
DO NOT mix with strong oxidizing agents (e.g., nitrates, peroxides, chromates).
-
DO NOT mix with incompatible solvents or other reactive chemical classes.[8]
-
3.3. Waste Collection and Labeling
-
Point of Generation: Collect waste at or near the location where it is generated to minimize transport within the lab.[9]
-
Labeling: Immediately label the waste container with a completed hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Methoxy-2-(3-methoxyphenyl)ethylamine" (no abbreviations).[14]
-
The approximate concentration and volume.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., Corrosive, Toxic).
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[14] Store the container in a designated satellite accumulation area, which should be in a well-ventilated location and within a secondary containment bin to catch any potential leaks.[14][13]
3.4. Disposal of Contaminated Materials
-
Solid Waste: Personal protective equipment (gloves, etc.), absorbent materials from spill cleanups, and contaminated labware (e.g., pipette tips, weighing boats) should be collected in a separate, clearly labeled container for "Contaminated Solid Waste."[6][10] These items are also considered hazardous waste.
-
Empty Containers: To be disposed of as non-hazardous waste, the original chemical container must be thoroughly triple-rinsed.[12] The first rinseate must be collected and disposed of as hazardous liquid waste.[14] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all three. After rinsing, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.[8][14]
3.5. Requesting Waste Pickup
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[11] Do not allow waste to accumulate.[6]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to do so, control the source of the spill. Contain the liquid using an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels on large spills.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using spark-proof tools and place it into a designated hazardous waste container.[7][12]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.[14]
All materials used for spill cleanup must be disposed of as hazardous waste.[10]
Data Summary and Workflow
For clarity, the key disposal parameters are summarized below.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Corrosive, Toxic) | Prevents improper disposal in sanitary sewers or municipal landfills, complying with EPA/RCRA regulations.[9] |
| Primary PPE | Chemical Goggles, Face Shield, Lab Coat, Nitrile Gloves | Protects against severe skin burns and eye damage from splashes.[2][7] |
| Waste Container | Labeled, sealed, compatible container (e.g., original bottle) | Ensures chemical compatibility and prevents leaks or dangerous reactions.[10] |
| Segregation | Separate from acids, oxidizing agents, and other reactives | Prevents exothermic or violent reactions inside the waste container.[8] |
| Spill Cleanup | Use inert absorbent material (vermiculite, sand) | Safely absorbs the chemical without reacting; avoids creating a fire hazard.[7] |
| Empty Containers | Triple-rinse; collect first rinse as hazardous waste | Decontaminates the container sufficiently for non-hazardous disposal, protecting waste handlers. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of 2-Methoxy-2-(3-methoxyphenyl)ethylamine.
Caption: Decision workflow for proper waste segregation and disposal.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety.
- Happen Ventures. (2026, January 31). Importance of Proper Laboratory Waste Management for Safety.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- ChemicalBook. (2026, January 17). 2-Methoxyphenethylamine - Safety Data Sheet.
- Fisher Scientific. (2009, September 26). Safety Data Sheet - 2-(3-Methoxyphenyl)ethylamine.
- American Chemical Society. Hazardous Waste and Disposal.
- ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
- CymitQuimica. 2-(3-Methoxyphenyl)ethylamine.
- Fisher Scientific. (2025, October 16). Safety Data Sheet - 2-(2-Methoxyphenoxy)ethylamine.
- Fisher Scientific. (2025, December 25). Safety Data Sheet - 2-(2-Methoxyphenoxy)ethylamine.
- TCI Chemicals. Safety Data Sheet.
- Cole-Parmer. (2004, January 6). Material Safety Data Sheet - Phenethylamine.
- Santa Cruz Biotechnology. 2-Phenylethylamine hydrochloride Safety Data Sheet.
- AK Scientific, Inc. Safety Data Sheet - 2-Phenylethylamine HCl.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- University of Virginia School of Medicine. Phenethylamines. Blue Ridge Poison Center.
Sources
- 1. 2-(3-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
- 11. happenventures.com [happenventures.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
